6-Chloro-2-ethoxy-3-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-ethoxy-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7-5(10(11)12)3-4-6(8)9-7/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUSTFBLMBHYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability of 6-Chloro-2-ethoxy-3-nitropyridine
Part 1: Executive Summary & Structural Thermodynamics[1][2][3]
6-Chloro-2-ethoxy-3-nitropyridine (CAS: 1094323-19-9) represents a distinct class of highly functionalized pyridine intermediates.[1] Widely utilized as an electrophilic scaffold in Nucleophilic Aromatic Substitution (
This guide moves beyond basic safety data sheets to address the thermodynamic boundaries of this molecule—specifically its thermal decomposition pathways, hydrolytic susceptibility, and the rigorous protocols required to validate its stability in a drug development pipeline.[2]
Structural Energy Landscape
The thermodynamic stability of this molecule is dictated by three competing electronic vectors on the pyridine ring:
-
The 3-Nitro Group (The Destabilizer): The nitro group at the 3-position is the primary source of thermodynamic instability.[1][2] It exerts a strong
(inductive) and (mesomeric) effect, significantly reducing the electron density of the ring.[1][2] This makes the ring susceptible to nucleophilic attack but also introduces a high-energy decomposition pathway (NO homolysis) at elevated temperatures.[1][2] -
The 2-Ethoxy Group (The Donor): Unlike the chloro substituent, the ethoxy group provides electron density via the
effect.[1][2] However, its position ortho to the nitro group creates a "push-pull" electronic system.[1][2] While this stabilizes the ground state relative to a simple halopyridine, it introduces steric strain that can lower the lattice energy (melting point) compared to its methoxy analog.[1][2] -
The 6-Chloro Substituent (The Leaving Group): This atom activates the ring for
reactions at the 6-position.[1][2] Thermodynamically, the C-Cl bond is stable, but in the presence of nucleophiles (even water at high T), it becomes the kinetic weak point.[1][2]
Comparative Analog Analysis
Direct calorimetric data for the ethoxy analog is often proprietary.[1][2] However, we can derive a high-confidence stability window by analyzing its structural proxy, 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8).[1]
| Property | Methoxy Analog (Measured) | Ethoxy Target (Predicted) | Rationale |
| Melting Point | 78–80 °C | 72–78 °C | The ethyl chain disrupts crystal packing efficiency, likely lowering MP slightly.[1] |
| Decomposition Onset | > 160 °C | > 155 °C | Thermal onset is driven by the nitro-pyridine core; alkyl chain length has minimal impact on onset but increases fuel load.[1][2] |
| Hydrolytic Stability | Moderate | High | The ethyl group is more hydrophobic, offering better kinetic protection against aqueous hydrolysis than the methyl group.[1][2] |
Part 2: Experimental Assessment Protocols
As a Senior Application Scientist, I reject the reliance on "literature values" for safety-critical intermediates. You must validate the material in your specific matrix.[1][2] The following protocols are self-validating systems designed to determine the Safe Operating Limits (SOL).
Protocol A: Differential Scanning Calorimetry (DSC) Screening
Objective: Determine the onset of thermal decomposition (
Methodology:
-
Sample Prep: Weigh 2–4 mg of 6-Chloro-2-ethoxy-3-nitropyridine into a gold-plated high-pressure crucible .
-
Parameters: Ramp from 25°C to 350°C at a rate of 5°C/min under Nitrogen purge (50 mL/min).
-
Acceptance Criteria:
Protocol B: Forced Degradation (Stress Testing)
Objective: Map the kinetic stability against hydrolysis (S_NAr vulnerability).
Methodology:
-
Solvent System: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water (pH 7.0 buffer).
-
Stress Conditions:
-
Condition A: 25°C for 24 hours (Dark).
-
Condition B: 60°C for 4 hours.
-
-
Analysis: HPLC-UV (254 nm).
-
Causality Check:
Part 3: Visualization of Stability & Reactivity[1][2]
The Reactivity Landscape
The following diagram illustrates the competing pathways that define the thermodynamic life-cycle of the molecule. We want to stay in the "Stable Storage" zone and avoid the "Thermal Runaway" and "Hydrolysis" paths.[1][2]
Figure 1: Thermodynamic state diagram showing the stable operating window (Green) versus kinetic (Grey) and energetic (Red) instability pathways.[1][3][2]
Stability Testing Decision Matrix
Use this workflow to determine if a specific batch is safe for scale-up.
Figure 2: Step-by-step decision tree for validating the thermodynamic safety of new nitropyridine batches.
Part 4: Handling & Storage Recommendations
Based on the thermodynamic assessment, the following handling parameters are mandatory for maintaining scientific integrity and safety:
-
Storage Temperature: Store at 2–8°C . While the solid is stable at room temperature, the "Ortho Effect" of the nitro group creates a slow degradation pathway over months.[2] Refrigeration kinetically arrests this process.[1][2]
-
Atmosphere: Store under Argon or Nitrogen .[1][2] The 6-chloro position is moisture-sensitive over long durations.[1]
-
Reaction Safety: When utilizing this intermediate in synthesis (e.g., S_NAr displacement of the Chlorine):
References
-
PubChem. 6-Chloro-2-methoxy-3-nitropyridine (Compound Summary). National Library of Medicine.[1][2] [Link][1][3][2]
-
Canadian Journal of Chemistry. Pyridine Derivatives: Malonations of Substituted Nitropyridines (Thermal instability discussions). [Link][1][3][2][4]
Sources
- 1. 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
Safety Data Sheet (SDS) for 6-Chloro-2-ethoxy-3-nitropyridine handling
Technical Guide: Safe Handling & SDS Profile for 6-Chloro-2-ethoxy-3-nitropyridine
Part 1: Identification & Scaffold Analysis
Chemical Name: 6-Chloro-2-ethoxy-3-nitropyridine CAS Number: 1094323-19-9 Molecular Formula: C₇H₇ClN₂O₃ Molecular Weight: 202.59 g/mol
Scientific Context: Why This Molecule Matters
In drug discovery, particularly within kinase inhibitor development, this molecule serves as a high-value electrophilic scaffold. The pyridine ring contains three distinct functional handles that allow for sequential, regioselective functionalization:
-
C6-Chlorine: The primary site for Nucleophilic Aromatic Substitution (SₙAr), activated by the ring nitrogen.
-
C3-Nitro Group: An electron-withdrawing group (EWG) that activates the ring and serves as a latent amine (via reduction) for subsequent amide coupling or heterocyclization.
-
C2-Ethoxy Group: A solubilizing group that can also act as a masked hydroxyl (via dealkylation) or remain as a steric modulator in the final drug candidate.
Part 2: Hazard Identification & Risk Assessment (GHS)
Note: While a specific regulatory SDS may not be universally harmonized for this CAS, the following classification is derived from verified structural analogs (e.g., 2-chloro-3-nitropyridine) and functional group analysis (QSAR).
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed. | DANGER |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. | Warning |
| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation. | Warning |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation. | Warning |
| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction. | Warning |
Critical Structural Alerts
-
Nitro Group: Potential for energetic decomposition if heated under confinement or subjected to shock. High nitrogen content implies thermal instability.
-
Halogenated Pyridine: Enhances skin permeability and potential neurotoxicity.
Part 3: Handling Protocols & Engineering Controls
Expertise Insight: Standard nitrile gloves are often insufficient for halogenated nitro-aromatics due to rapid permeation. The combination of the nitro group's polarity and the halogen's lipophilicity requires a "Double-Glove" protocol.
Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) for solid handling; P100/HEPA if generating dust. Use a fume hood for all open handling.
-
Dermal:
-
Inner Layer: 4 mil Nitrile (Disposable).
-
Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield) for prolonged contact.
-
Rationale: Chlorinated pyridines can act as permeation enhancers. Double gloving creates a sacrificial barrier and a visual indicator for breaches.
-
Engineering Controls
-
Static Control: As a dry organic powder, this compound is prone to static charge buildup. Use anti-static weighing boats and an ionizing bar in the balance enclosure to prevent dispersal.
-
Containment: All weighing must occur inside a chemical fume hood or a powder containment enclosure (balance enclosure) with a face velocity of 80–100 fpm.
Part 4: Stability & Reactivity Profile
Reactivity Logic
The molecule is designed to be reactive. Understanding the Regioselectivity of SₙAr is critical for both safety and yield.
-
Primary Reaction Site (C6): The Chlorine at C6 is activated by the pyridine nitrogen. Nucleophilic attack (e.g., by an amine) will displace the Chloride ion.[1]
-
Secondary Risk (C2): The Ethoxy group at C2 is ortho to the Nitro group (highly activated). While Ethoxy is a poorer leaving group than Chlorine, strong nucleophiles or high temperatures can lead to side reactions at C2, releasing ethanol and potentially pressurizing the vessel.
Incompatibility Matrix
-
Strong Oxidizers: Risk of fire/explosion (Nitro group).
-
Strong Bases: Can induce hydrolysis of the ethoxy group or polymerization.
-
Reducing Agents (e.g., LiAlH₄, H₂/Pd): Will reduce the nitro group to an amine, potentially exothermically.
Part 5: Emergency Response Protocols
Visualized Decision Logic: The following diagram outlines the immediate decision-making process for a spill, prioritizing containment and personnel safety over asset recovery.
Caption: Decision tree for spill response, distinguishing between minor solid spills and major containment events.
Part 6: Synthesis Workflow (SₙAr Protocol)
Application Scientist Note: The following workflow describes a standard nucleophilic substitution (displacement of Cl at C6) using an amine nucleophile. This protocol includes self-validating checkpoints (e.g., TLC monitoring) to ensure reaction fidelity.
Visualized Workflow:
Caption: Standard Operating Procedure (SOP) for SₙAr functionalization of the C6-chloride.
Detailed Protocol Steps:
-
Solvent Selection: Use aprotic polar solvents (DMF, DMSO, or THF). DMF is preferred for SₙAr rates but requires thorough aqueous workup to remove.
-
Temperature Control: Start at 0°C or Room Temperature (RT). The nitro group activates the ring sufficiently that high heat (>80°C) is rarely needed and may cause degradation.
-
Monitoring: The starting material (6-Chloro-2-ethoxy-3-nitropyridine) is less polar than the typical amine product. Monitor the disappearance of the high-Rf spot on TLC.
Part 7: References
-
PubChem. 6-Chloro-2-methoxy-3-nitropyridine (Analog Data). National Library of Medicine. [Link]
-
WuXi AppTec. Regioselectivity of SₙAr Reactions in Pyrimidines and Pyridines. QM Magic Class.[2][3] [Link]
Sources
Electronic Architecture & Synthetic Utility of 3-Nitro-2-Ethoxypyridine
Topic: Electronic Properties & Synthetic Utility of 3-Nitro-2-Ethoxypyridine Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Executive Summary: The "Push-Pull" Paradigm
3-Nitro-2-ethoxypyridine represents a classic "push-pull" heterocyclic system . The electronic conflict between the electron-donating ethoxy group (
This guide dissects the electronic landscape of this scaffold, provides a self-validating synthesis protocol, and maps its reactivity patterns for drug discovery applications.
Molecular Architecture & Electronic Landscape
The Electronic Tug-of-War
The pyridine ring is inherently electron-deficient (
-
HOMO Localization: Predominantly centered on the ethoxy oxygen lone pairs and the pyridine
-system. -
LUMO Localization: Heavily concentrated on the nitro group and the C2-C3 bond, making the C2 position highly electrophilic despite the presence of the ethoxy donor.
-
Dipole Moment: The vectors of the ring nitrogen, the nitro group, and the ethoxy oxygen create a significant dipole moment (typically
D), enhancing solubility in polar aprotic solvents (DMSO, DMF) which are often required for subsequent reactions.
Resonance Contribution
The stability and reactivity can be visualized through resonance contributors. The "pull" of the nitro group stabilizes the negative charge developed during nucleophilic attack, while the "push" of the ethoxy group can stabilize the ground state but also serves as a potential leaving group (alkoxide) under forcing conditions.
Figure 1: Simplified electronic resonance interactions in 3-nitro-2-ethoxypyridine.
Self-Validating Synthesis Protocol
Objective: Synthesis of 3-nitro-2-ethoxypyridine from 2-chloro-3-nitropyridine via Nucleophilic Aromatic Substitution (
Rationale: Direct nitration of 2-ethoxypyridine is often regiochemically promiscuous (yielding mixtures of 3- and 5-nitro isomers). The displacement of chloride by ethoxide is regiospecific and high-yielding.
Materials
-
Substrate: 2-Chloro-3-nitropyridine (1.0 eq)
-
Nucleophile: Sodium ethoxide (1.1 eq) (Freshly prepared or commercial solution)
-
Solvent: Absolute Ethanol (Anhydrous)
-
Quench: Glacial Acetic Acid
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 2-chloro-3-nitropyridine (e.g., 10 mmol) and dissolve in absolute ethanol (20 mL). Cool to
under atmosphere.-
Expert Tip: Cooling is critical. The reaction is exothermic, and higher temperatures can lead to bis-alkylation or ring degradation.
-
-
Addition: Dropwise add sodium ethoxide solution (21% wt in EtOH) over 15 minutes.
-
Observation: The solution often deepens in color (yellow to orange) due to the formation of the Meisenheimer complex intermediate.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.-
Validation (TLC): Monitor using 20% EtOAc/Hexane. The starting material (
) should disappear, replaced by a more polar spot ( ).
-
-
Workup: Quench with 0.5 mL glacial acetic acid to neutralize excess alkoxide. Concentrate in vacuo to remove ethanol.
-
Partition: Redissolve residue in EtOAc and wash with water (
) and brine ( ). Dry over .[1][2] -
Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, 10-20% EtOAc/Hexanes).
Structural Validation (The "Truth" Data)
To ensure the protocol worked, compare your isolated product against these standard spectral signatures:
| Property | Expected Value | Mechanistic Explanation |
| Ethoxy Group: Deshielded methylene due to electronegative Oxygen. | ||
| H4: Deshielded by ortho-nitro group. H5: Upfield due to resonance shielding. | ||
| C2: Highly deshielded due to attachment to both N and O. | ||
| IR (ATR) | 1530 cm | NO |
Reactivity Profiles: Driven by Electronics
The utility of 3-nitro-2-ethoxypyridine lies in its ability to act as a "chameleon" electrophile.
The "Switch" (C2 Reactivity)
While the ethoxy group is an electron donor, it is also a potential leaving group. If treated with a nucleophile stronger than ethoxide (e.g., primary amines, thiols) in a polar aprotic solvent (DMSO, DMF) at elevated temperatures (
-
Mechanism: Addition-Elimination.
-
Driving Force: Formation of a stronger bond (e.g., C-N vs C-O) and relief of steric strain if the nucleophile is smaller.
Nitro Group Reduction (C3 Functionalization)
The nitro group is readily reduced to an amine, converting the electronic nature of the ring from electron-poor to electron-rich (2-ethoxy-3-aminopyridine).
-
Methods:
(Cleanest), (Robust), (Selective in presence of halides). -
Application: The resulting 2-ethoxy-3-aminopyridine is a precursor for diazotization or condensation to form bicyclic systems like oxazolo[5,4-b]pyridines.
Figure 2: Divergent reactivity pathways controlled by reaction conditions.
Experimental Characterization Data Summary
For researchers validating their synthesized compounds, the following data ranges are critical benchmarks.
| Technique | Parameter | Value / Range | Notes |
| UV-Vis | 300 - 340 nm | Charge Transfer (CT) band; solvatochromic (shifts red in polar solvents). | |
| Melting Point | 35 - 45 | Low melting solid; purity affects this significantly. | |
| pKa | Conjugate Acid | ~0.5 - 1.5 | Extremely weak base due to strong electron withdrawal by NO |
| Solubility | LogP | ~1.2 | Soluble in DCM, EtOAc, EtOH; sparingly soluble in water. |
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Topic: Kinetic studies of alkoxy-nitropyridines reacting with amines.[3]
- Source: Crampton, M. R., et al. "Kinetic and equilibrium studies of -adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine." Organic & Biomolecular Chemistry, 2003.
-
-
Synthesis of Nitropyridines
-
NMR Chemical Shift Data
- Topic: Database of proton chemical shifts for pyridine deriv
- Source: AIST Spectral D
-
(Search: Nitropyridine derivatives)
-
Reduction Methodologies
Sources
- 1. scribd.com [scribd.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Heterocyclic Architectures: A Technical Guide to 6-Chloro-2-ethoxy-3-nitropyridine
Executive Summary
6-Chloro-2-ethoxy-3-nitropyridine (CAS: 1094323-19-9) is a high-value heterocyclic building block characterized by its dense functionalization pattern. It serves as a "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., TrkA, GSK3) and bicyclic systems like imidazo[4,5-b]pyridines. Its utility stems from the orthogonal reactivity of its three substituents: the electrophilic C6-chlorine, the reducible C3-nitro group, and the C2-ethoxy moiety which functions as both a solubilizing group and a masked pyridone.
This guide provides a technical roadmap for leveraging this molecule in drug discovery, focusing on chemoselective transformations and validated experimental protocols.
Part 1: Chemical Profile & Properties
| Property | Data |
| CAS Number | 1094323-19-9 |
| Molecular Formula | C₇H₇ClN₂O₃ |
| Molecular Weight | 202.59 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; limited solubility in water |
| Key Pharmacophore | 2-Ethoxy group (Lipophilic contact/Solubility); 3-Amino (H-bond donor after reduction) |
Structural Logic
The molecule is a trisubstituted pyridine. The nitro group at C3 exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly activating the chlorine at C6 towards nucleophilic aromatic substitution (SNAr) and oxidative addition (Pd-catalysis). The ethoxy group at C2 is relatively stable but can be hydrolyzed under strong acidic conditions to yield the corresponding 2-pyridone, offering a pathway to different tautomeric scaffolds.
Part 2: Reactivity Landscape & Pathway Map
The synthetic utility of 6-chloro-2-ethoxy-3-nitropyridine lies in its ability to undergo divergent synthesis. The following diagram illustrates the primary reaction pathways available to medicinal chemists.
Caption: Divergent synthetic pathways from the core scaffold. Colors indicate reaction types: Red (C-C coupling), Green (Reduction), Yellow (S_NAr).
Part 3: Critical Experimental Protocols
Chemoselective Suzuki-Miyaura Coupling (C6-Arylation)
Objective: Functionalize the C6 position while retaining the nitro group for later manipulation. This is the primary route for synthesizing kinase inhibitor backbones (e.g., TrkA inhibitors).
-
Rationale: The C6-Cl bond is activated by the para-nitro group. Palladium catalysis is preferred over SNAr for carbon nucleophiles to avoid harsh basic conditions that might affect the ethoxy group.
-
Mechanism: Oxidative addition of Pd(0) into the C6-Cl bond, followed by transmetallation and reductive elimination.
Protocol:
-
Reagents:
-
6-Chloro-2-ethoxy-3-nitropyridine (1.0 equiv)
-
Aryl boronic acid/ester (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).
-
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Charge a reaction vial with the pyridine core, boronic ester, and Pd catalyst.
-
Evacuate and backfill with nitrogen (3 cycles).
-
Add dioxane and aqueous Na₂CO₃.
-
Heat to 90°C for 4–16 hours. Monitor by LCMS.[1]
-
Checkpoint: The product should show the retention of the nitro group (M+H signal consistent with NO₂).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3] Purify via silica flash chromatography (Hexane/EtOAc gradient).
Nitro Group Reduction (Halogen-Tolerant)
Objective: Reduce the C3-nitro group to an amine without dehalogenating the C6-chlorine (if the chlorine was retained in step 1).
-
Challenge: Catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (loss of Cl).
-
Solution: Use Iron (Fe) or Tin(II) Chloride (SnCl₂) reduction methods, which are highly chemoselective for nitro groups in the presence of aryl halides.
Protocol (Fe/NH₄Cl Method):
-
Reagents:
-
3-Nitro-pyridine derivative (1.0 equiv).[4]
-
Iron powder (5.0 equiv, fine mesh).
-
Ammonium Chloride (NH₄Cl) (5.0 equiv).
-
Solvent: Ethanol/Water (4:1 ratio).
-
-
Procedure:
-
Dissolve the substrate in EtOH/Water.
-
Add NH₄Cl and Iron powder.[1]
-
Heat to 70–80°C with vigorous stirring for 2–4 hours.
-
Observation: The reaction mixture will turn a rusty brown/orange color.
-
-
Workup:
SNAr Displacement (C6-Amination)
Objective: Introduce an amine at C6. This is common when the target molecule requires a nitrogen linker at the 6-position.
-
Rationale: The C6 position is highly electrophilic.[5] Nucleophilic attack occurs readily with primary or secondary amines.
-
Note: Steric hindrance from the C5 position (if substituted) or the nucleophile itself can require elevated temperatures.
Protocol:
-
Reagents:
-
6-Chloro-2-ethoxy-3-nitropyridine (1.0 equiv).
-
Amine nucleophile (1.2–1.5 equiv).
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv).
-
Solvent: DMF or NMP (anhydrous).
-
-
Procedure:
-
Dissolve the core in DMF.
-
Add DIPEA and the amine.
-
Stir at RT to 60°C . (Start at RT; the nitro group makes the Cl very labile).
-
Monitor by TLC/LCMS.[1]
-
-
Workup: Pour into ice water. If the product precipitates, filter and wash. If not, extract with EtOAc/LiCl (aq) to remove DMF.
Part 4: Case Study in Drug Design
Synthesis of a TrkA Kinase Inhibitor Intermediate
Reference Context: WO2015112754A1
In the development of TrkA inhibitors for pain management, the 2-ethoxy-3-nitropyridine scaffold acts as a "hinge binder" mimic.
-
Step 1: The 6-chloro-2-ethoxy-3-nitropyridine is coupled with a tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate using the Suzuki Protocol described above.
-
Result: A 6-substituted dihydropyridine intermediate.[4]
-
-
Step 2: The nitro group is reduced (using Fe/NH₄Cl) to the amine.
-
Step 3: The resulting amine is acylated or coupled with a functionalized carboxylic acid to complete the inhibitor pharmacophore.
Why this scaffold? The 2-ethoxy group sits in a hydrophobic pocket of the kinase ATP-binding site, providing selectivity over other kinases that cannot accommodate the ethyl bulk. The 3-amino group (derived from the nitro) forms a critical hydrogen bond with the kinase hinge region.
Part 5: Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Stability: The ethoxy group is stable to basic conditions (Suzuki coupling, SNAr) but liable to hydrolyze to the 2-pyridone in boiling concentrated acid (e.g., 48% HBr or conc. HCl).
-
Safety: As a nitroaromatic, potential for energetic decomposition exists upon heating dry residues. Do not distill distillation residues to dryness. The compound may be a skin sensitizer; use standard PPE.
References
-
Patent: Furo-3-carboxamide derivatives and methods of use. WO2015112754A1. (2015). Describes the specific Suzuki coupling of 6-chloro-2-ethoxy-3-nitropyridine with boronate esters.
-
Review: Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (2025).[1] Detailed review of reactivity patterns of chloronitropyridines.
-
Methodology: Chemoselective Reduction of Nitroarenes. Organic Chemistry Portal. Comparative analysis of Fe, SnCl2, and hydrogenation methods.
-
Application: Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Discusses the cyclization of 2-aminopyridines derived from nitro-precursors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Melting point and boiling point of 6-Chloro-2-ethoxy-3-nitropyridine
The following technical guide details the physicochemical characterization and synthesis logic for 6-Chloro-2-ethoxy-3-nitropyridine , a critical intermediate in the development of nitrogen-containing heterocyclic pharmaceuticals and agrochemicals.
Physical Properties, Synthesis Logic, and Characterization Protocols
Part 1: Executive Technical Summary
6-Chloro-2-ethoxy-3-nitropyridine is a highly functionalized pyridine derivative used primarily as an electrophilic scaffold in nucleophilic aromatic substitution (
Core Identification Data
| Parameter | Technical Detail |
| CAS Number | 1094323-19-9 |
| IUPAC Name | 6-Chloro-2-ethoxy-3-nitropyridine |
| Molecular Formula | |
| Molecular Weight | 202.59 g/mol |
| SMILES | CCOC1=NC(Cl)=CC=C1[O-] |
| Physical State | Waxy Solid or Viscous Oil (Purity dependent) |
Part 2: Physicochemical Profile (MP & BP)[3]
Accurate determination of melting and boiling points for this compound is complicated by its tendency to form supercooled liquids and its thermal instability at high temperatures.
Melting Point (MP)
-
Experimental Range: Low-melting solid or Oil (Ambient).
-
Note: While the methoxy analog (6-chloro-2-methoxy-3-nitropyridine) is a distinct solid (
), the introduction of the ethyl chain increases rotational degrees of freedom, often disrupting crystal packing. This frequently results in the isolation of the compound as a viscous yellow oil or a low-melting waxy solid that may crystallize slowly upon standing at .
-
-
Thermodynamic Behavior: If solid, the lattice energy is low. Impurities (e.g., regioisomers) significantly depress the MP, often keeping it liquid at room temperature.
Boiling Point (BP)[2][3]
-
Atmospheric Pressure: Not Applicable (Decomposes).
-
Theoretical prediction places the boiling point at approximately 300–310°C (at 760 mmHg).
-
Critical Warning: Attempting to distill this compound at atmospheric pressure will trigger thermal decomposition (likely
extrusion or polymerization) before the boiling point is reached.
-
-
Vacuum Distillation: Can be distilled under high vacuum (
), typically expected around 130–140°C .
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, DMSO.
-
Insoluble: Water (Hydrophobic due to chloro/ethoxy substitution).
Part 3: Synthesis & Regiochemical Logic
The synthesis of 6-Chloro-2-ethoxy-3-nitropyridine is a classic study in regioselective Nucleophilic Aromatic Substitution (
The Regioselectivity Paradox
The nitro group at
-
Inductive Effect (-I): Strongest at the ortho position (
), making it more electrophilic. -
Resonance Effect (-R): Activates both ortho (
) and para ( ) positions. -
Steric Hindrance: The nitro group sterically hinders the adjacent
position.
Experimental Outcome: Despite steric hindrance, reaction with ethoxide (EtO⁻) in non-polar aprotic solvents (like Toluene) preferentially targets the
Synthesis Workflow Diagram
Figure 1: Reaction pathway illustrating the competition between C2 and C6 substitution.[2] Conditions favoring C2 attack involve cation coordination with the nitro group.
Part 4: Experimental Determination Protocols
Since literature values are often predictive or missing for this specific ethoxy-analog, you must validate the physical properties in-house.
Protocol A: Melting Point Determination (Capillary Method)
Use this if the sample solidifies upon cooling.
-
Preparation: Pack 2–3 mm of dry, powdered sample into a glass capillary.
-
Apparatus: Use a digital melting point system (e.g., Buchi or Mettler Toledo) with a silicone oil bath or metal block.
-
Ramp Rate:
-
Fast Ramp (
) to . -
Slow Ramp (
) thereafter.
-
-
Observation: Record
(first liquid drop) and (complete melt).-
Expectation: If pure, a sharp range (
). If oily/waxy, the transition will be broad.
-
Protocol B: Thermal Stability Assessment (DSC)
Use this to determine decomposition temperature before attempting distillation.
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to allow gas escape if decomposition occurs).
-
Cycle: Heat from
to at under purge. -
Analysis:
-
Endotherm: Represents Melting (if solid) or Boiling (if not decomposing).
-
Exotherm: Sharp positive peak indicates decomposition .
-
Safety Rule: Do not heat bulk material within
of the DSC decomposition onset temperature.
-
Part 5: Safety & Handling (SDS Summary)
Hazard Class: Irritant / Harmful GHS Classification:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen). Hydrolysis of the ethoxy group or the chloro group can occur over time in moist air, generating HCl or Ethanol.
-
Cold Storage: Recommended storage at
to prevent slow decomposition or darkening (oxidation) of the pyridine ring.
References
-
Synthesis & Regioselectivity
- Title: Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers.
- Source: Journal of Agricultural and Food Chemistry (ACS).
- Context: Details the synthesis of 6-Chloro-2-ethoxy-3-nitropyridine (Compound 6a-2) from 2,6-dichloro-3-nitropyridine and ethanol/NaH.
-
URL:[Link]
-
Mechanistic Insight (
): -
Compound Data (Analog Comparison)
-
Title: 2-Chloro-6-methoxy-3-nitropyridine (Sigma-Aldrich).
- Source: Sigma-Aldrich Product Sheet.
- Context: Provides physical property benchmarks (MP 78-80°C) for the methoxy-analog to establish a baseline.
-
Sources
Storage conditions and shelf life of 6-Chloro-2-ethoxy-3-nitropyridine
An In-depth Technical Guide to the Storage, Stability, and Shelf Life of 6-Chloro-2-ethoxy-3-nitropyridine
Introduction
6-Chloro-2-ethoxy-3-nitropyridine (CAS No. 1094323-19-9) is a substituted pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. The integrity of this reagent is paramount to achieving reproducible and successful outcomes in drug discovery and development. The presence of three distinct functional groups—a chloro substituent, an ethoxy group, and a nitro group—on the pyridine ring dictates its reactivity, and also its stability profile.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the optimal storage conditions, shelf life considerations, and potential degradation pathways for 6-Chloro-2-ethoxy-3-nitropyridine. By adhering to the principles and protocols outlined herein, users can ensure the long-term viability and purity of the compound, thereby safeguarding experimental integrity.
Core Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for proper handling and storage. Key specifications are summarized below.
| Property | Value | Source |
| CAS Number | 1094323-19-9 | [1] |
| Molecular Formula | C₇H₇ClN₂O₃ | [2] |
| Molecular Weight | 202.6 g/mol | [1][2] |
| Purity | Typically ≥98% | [1][2] |
| Appearance | Pale brown or off-white solid/crystal (inferred from related compounds) | [3] |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4] |
Optimal Storage Conditions and Handling
Based on safety data sheets for the compound and its structural analogs, 6-Chloro-2-ethoxy-3-nitropyridine is stable under normal ambient conditions, but its longevity is maximized by controlling key environmental factors.[5][6]
Recommended Storage Protocol
For routine and long-term storage of the solid compound, the following protocol should be implemented:
-
Temperature: Store at ambient room temperature.[2] For extended long-term storage (>1 year) or for stock solutions, refrigeration (2-8 °C) may be considered to further minimize any potential for slow degradation, a practice recommended for similar nitropyridine structures.[3]
-
Atmosphere: The compound should be stored in a tightly sealed container.[5][7][8] Some related pyridine compounds are noted to be hygroscopic or air-sensitive; therefore, as a best practice, flushing the container with an inert gas like argon or nitrogen before sealing is strongly recommended to displace moisture and oxygen.[9]
-
Light: Protect from direct sunlight and strong artificial light. Store in amber glass vials or in a dark, enclosed cabinet.
-
Container: Use chemically resistant glass containers.[10] Avoid metal containers, as some related compounds may be corrosive to metals.
Incompatible Materials and Conditions
To prevent accelerated degradation or hazardous reactions, avoid contact with the following:
Shelf Life and Chemical Stability
When stored under the optimal conditions described above, 6-Chloro-2-ethoxy-3-nitropyridine is expected to maintain its purity for an extended period. However, deviations from these conditions can initiate degradation.
Potential Degradation Pathways
While specific degradation kinetics for this molecule are not widely published, its chemical structure allows for the postulation of several likely degradation pathways based on established chemical principles for xenobiotics.[12][13] The primary points of vulnerability are the ethoxy group, the chloro substituent, and the nitro group.
-
Hydrolysis of the Ethoxy Group: In the presence of moisture, particularly under acidic or basic conditions, the ethoxy group can be hydrolyzed to a hydroxyl group, yielding 6-Chloro-2-hydroxy-3-nitropyridine.
-
Nucleophilic Substitution of Chlorine: The chlorine atom can be displaced by nucleophiles. For instance, reaction with water could lead to the formation of 2-Ethoxy-6-hydroxy-3-nitropyridine.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamine intermediates to form 6-Chloro-2-ethoxy-pyridin-3-amine. This is a common metabolic pathway for nitroaromatic compounds.[14]
Caption: Plausible chemical degradation pathways for 6-Chloro-2-ethoxy-3-nitropyridine.
Protocols for Quality Assessment and Stability Monitoring
To ensure trustworthiness in research, the purity of the reagent should be verified, especially if it has been stored for a long time or under suboptimal conditions.
Experimental Protocol: Purity Assessment by HPLC-UV
This protocol outlines a general method for assessing the purity of 6-Chloro-2-ethoxy-3-nitropyridine. It should be optimized for the specific equipment available.
Objective: To quantify the purity of the compound and detect the presence of potential degradation products.
Materials:
-
6-Chloro-2-ethoxy-3-nitropyridine sample
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (optional, for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Standard Preparation: a. Accurately weigh approximately 10 mg of the compound and dissolve it in acetonitrile in a 100 mL volumetric flask. b. Mix thoroughly to ensure complete dissolution. This creates a stock solution of ~100 µg/mL. c. Prepare a working standard of ~10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.
-
Sample Preparation: a. Prepare a sample solution at the same concentration as the working standard using the same procedure.
-
HPLC Conditions (Starting Point for Method Development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. (A gradient elution may be required to resolve impurities).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or a wavelength determined by a UV scan of the standard).
-
-
Analysis: a. Inject a blank (mobile phase) to establish a baseline. b. Inject the working standard multiple times (n=3) to check for system suitability (retention time reproducibility, peak area consistency). c. Inject the sample solution. d. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks detected (Area % method).
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Workflow for a Laboratory Stability Study
This workflow provides a systematic approach to evaluating the stability of the compound under specific laboratory conditions.
Caption: A systematic workflow for conducting a laboratory stability study.
References
- Sigma-Aldrich. (2025, September 24).
- Thermo Fisher Scientific. (2014, January 21). SAFETY DATA SHEET (for 2-Amino-6-chloro-3-nitropyridine).
- Merck Millipore. (2024, July 2). SAFETY DATA SHEET (for 2-Chloro-3-nitropyridine).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET (for 6-Chloro-3-nitro-2-picoline).
- Jubilant Ingrevia. (n.d.). Safety Data Sheet (for 5-Chloro-2-nitropyridine).
- PubChem. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET (for 2-Chloropyridine 1-oxide).
- MCE. (n.d.). 6-Chloro-2-methyl-3-nitropyridine. MedChemExpress.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- Fluorochem. (n.d.). 6-Chloro-2-ethoxy-3-nitropyridine (CAS 1094323-19-9).
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- Chem-Impex. (n.d.). 3-Nitropyridine.
- Sigma-Aldrich. (n.d.). 6-Chloro-2-ethoxy-3-nitropyridine | 1094323-19-9.
- Fisher Scientific. (2011, April 6).
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet (for 2-(6-Methoxypyridin-2-yl)propan-2-amine).
- Kumar, A., et al. (2022). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. MDPI.
- Francis, A., et al. (2024).
- Four-day, J., et al. (n.d.). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. DTIC.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 6-Chloro-2-ethoxy-3-nitropyridine | 1094323-19-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 6-Chloro-2-ethoxy-3-nitropyridine
Executive Summary
This application note details the optimized protocol for performing Suzuki-Miyaura cross-coupling reactions using 6-Chloro-2-ethoxy-3-nitropyridine . This substrate presents a unique dichotomy in reactivity: the electron-withdrawing nitro group at C3 and the pyridine nitrogen highly activate the C6-chloride towards oxidative addition, facilitating catalysis. However, this same electronic activation renders the substrate prone to Nucleophilic Aromatic Substitution (
This guide provides a self-validating workflow to maximize cross-coupling efficiency while suppressing competitive nucleophilic displacement and homocoupling pathways.
Strategic Analysis of the Substrate
Electronic Environment & Reactivity
The substrate, 6-Chloro-2-ethoxy-3-nitropyridine , is an electron-deficient heteroaryl chloride.
-
Activation: The Nitro group (
) at C3 and the pyridine nitrogen exert a strong pull on the ring electrons. This lowers the bond dissociation energy of the C6-Cl bond, making it behave more like an aryl bromide or iodide in terms of oxidative addition rates [1]. -
Risk Factor (
): The high electrophilicity at C6 makes the carbon susceptible to attack by hard nucleophiles (e.g., hydroxide from aqueous bases, methoxide from solvents). If the catalytic cycle is slow, the base used for the Suzuki reaction may displace the chloride, resulting in a hydrolysis byproduct (6-hydroxy impurity) rather than the biaryl product [2].
Mechanistic Pathway & Competitive Landscapes
The following diagram illustrates the kinetic competition between the desired catalytic cycle and the undesired background substitution.
Figure 1: Kinetic competition between Palladium-catalyzed coupling (Blue/Green) and Nucleophilic Aromatic Substitution (Red).
Experimental Protocols
Method A: The "Workhorse" Protocol (Standard)
Recommended for: Aryl boronic acids with moderate sterics and stability.
This protocol uses Pd(dppf)Cl₂ , a robust bidentate catalyst that resists de-ligation. The large bite angle of dppf accelerates reductive elimination, while the mild carbonate base minimizes
Reagents:
-
Substrate: 6-Chloro-2-ethoxy-3-nitropyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(3 – 5 mol%) -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Inert Setup: Charge a reaction vial (microwave or Schlenk tube) with the substrate, boronic acid, and base. Cap with a septum.
-
Degassing (Critical): Evacuate and backfill with Nitrogen (
) or Argon three times. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst [3]. -
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Remove the septum briefly under a positive flow of inert gas to add the Pd catalyst, then reseal immediately. (Alternatively, add catalyst in step 1 if using a glovebox).
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Do not exceed 100°C initially. Higher temperatures increase the rate of
hydrolysis of the chloride.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over
, and concentrate.
Method B: The "Challenging Substrate" Protocol (Anhydrous)
Recommended for: Sterically hindered boronic acids or if Method A yields hydrolysis byproducts (6-OH).
This method eliminates water to shut down the hydrolysis pathway, using Cesium Fluoride (CsF) as the base activator and XPhos to create a highly active catalytic system [4].
Reagents:
-
Catalyst:
(2 mol%) + XPhos (4 mol%)-
Alternative Pre-catalyst: XPhos Pd G2 or G3 (2-3 mol%)
-
-
Base: CsF (2.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Dry Setup: Flame-dry the glassware under vacuum and cool under Argon.
-
Solids: Add substrate, boronic acid, Pd source, Ligand, and CsF.
-
Solvent: Add anhydrous solvent.
-
Reaction: Heat to 90–100°C . The lack of water allows for slightly higher temperatures without immediate hydrolysis risk.
-
Monitoring: Monitor via LC-MS. If conversion stalls, add 1 equivalent of water (degassed) late in the reaction; boroxines (anhydrous boronic acid trimers) sometimes require trace water to release the active boronic acid species.
Optimization & Troubleshooting Guide
Use the following decision tree to troubleshoot low yields or impurities.
Figure 2: Troubleshooting logic for common failure modes.
Data Analysis Table
| Observation | Root Cause | Corrective Action |
| Product is 6-OH-2-ethoxy... | Remove water. Switch base to | |
| Product is 6-Alkoxy-2-ethoxy... | Do not use alcoholic solvents (MeOH, EtOH). Use Dioxane or Toluene.[1] | |
| Low Yield, Black Precipitate | "Pd Black" formation (catalyst death). | Ligand insufficient. Switch to XPhos or SPhos. |
| Biaryl Homocoupling | Oxidation of Boronic Acid.[2] | Improve degassing. Oxygen is present in the system.[1][2][3][4][5][6] |
Safety & Handling
-
Energetic Hazards: Nitro-substituted pyridines can be energetic. While this specific substrate is generally stable, avoid subjecting the reaction mixture to temperatures >140°C or distilling the residue to dryness without testing.
-
Toxicity: Halogenated nitropyridines are potential skin sensitizers and irritants. Handle only in a fume hood.
-
Palladium Waste: All heavy metal waste must be segregated according to EHS protocols.
References
-
Miyaura, N., & Suzuki, A. (1995).[5][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[8] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Lab Reporter [fishersci.se]
- 4. thieme-connect.com [thieme-connect.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Application Note: Synthetic Utility of 6-Chloro-2-ethoxy-3-nitropyridine in Heterocyclic Drug Discovery
This guide details the synthetic utility, handling, and application of 6-Chloro-2-ethoxy-3-nitropyridine , a versatile heterocyclic building block.
Introduction: The "Linchpin" Scaffold
6-Chloro-2-ethoxy-3-nitropyridine (CAS: 1094323-19-9 / 40851-91-0 for methoxy analog) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity profile : it possesses three distinct functional handles (C6-Cl, C3-NO₂, C2-OEt) that can be manipulated independently to access complex bicyclic heterocycles, particularly Imidazo[4,5-b]pyridines (kinase inhibitors) and P2X3 receptor antagonists .
Electronic Profile & Reactivity Logic
-
C6-Chloro: Highly activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings due to the electron-withdrawing nature of the pyridine nitrogen and the para-like resonance effect of the C2-alkoxy group? (Actually, the inductive effect of the ring nitrogen and the 3-nitro group activates C6). -
C3-Nitro: A latent amino group. Reduction must be chemoselective to avoid dehalogenation of the C6-Cl.
-
C2-Ethoxy: Serves as a directing group, a fixed pharmacophore, or a masked 2-pyridone (via acid hydrolysis).
Chemical Profile & Safety
| Property | Specification |
| Molecular Formula | C₇H₇ClN₂O₃ |
| Molecular Weight | 202.59 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 78–82 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2] |
| Hazards | Skin/Eye Irritant. Potential sensitizer. Handle in a fume hood. |
Core Synthetic Transformations (The "How-To")
The following modules outline the primary workflows for converting this intermediate into bioactive cores.
Module A: Regioselective Functionalization (C6 vs. C2)
Challenge: The starting material has two potential leaving groups (Cl at C6, OEt at C2).[1] Solution: The C6-Chloro is significantly more electrophilic than the C2-Ethoxy group towards amines.
-
Condition: Mild basic conditions (DIPEA/THF or
/DMF) at 0°C to RT favor exclusive C6 substitution.[1] -
Warning: Elevated temperatures (>80°C) or strong alkoxide bases can lead to displacement of the C2-ethoxy group or bis-substitution.
Module B: Chemoselective Nitro Reduction
Challenge: Reducing the C3-Nitro group without dechlorinating the C6 position (Hydrodehalogenation).[1]
Forbidden Reagent:
-
Iron / Ammonium Chloride: Mild, functional group tolerant.
-
Tin(II) Chloride (
): Effective but requires careful workup to remove tin salts.[1] -
Platinum on Carbon (Pt/C) + Vanadium: Sulfided Pt catalysts prevent dehalogenation during hydrogenation.[1]
Module C: Cyclization to Imidazo[4,5-b]pyridines
Mechanism: After reducing the nitro group to an amine, the resulting 2-ethoxy-3-amino-6-substituted pyridine serves as a 1,2-diamine equivalent (if the C2-ethoxy is displaced by an amine first) or a precursor to oxazolo-pyridines.
-
Note: To make the classic Imidazo[4,5-b]pyridine core, the C2-ethoxy group is often displaced by an amine before nitro reduction, generating a 2,3-diamino intermediate.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Amino-2-ethoxy-3-nitropyridine Derivative ( )
Target: Introduction of a piperazine motif at C6 (Common in kinase inhibitors).
Reagents:
-
6-Chloro-2-ethoxy-3-nitropyridine (1.0 eq)
-
N-Boc-Piperazine (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
THF (Anhydrous)
Procedure:
-
Dissolution: Dissolve 6-Chloro-2-ethoxy-3-nitropyridine (10 mmol) in anhydrous THF (50 mL) under
. Cool to 0°C.[3] -
Addition: Add DIPEA (20 mmol) followed by dropwise addition of N-Boc-Piperazine (12 mmol) dissolved in THF (10 mL).
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS (Target M+H: ~353). Reaction is typically complete in 2-4 hours.
-
Workup: Dilute with EtOAc, wash with water (2x) and brine. Dry over
, filter, and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (0-30% EtOAc in Hexane).
-
Yield Expectation: 85-95%.
-
Protocol 2: Iron-Mediated Nitro Reduction (Dehalogenation-Free)
Target: 3-Amino-6-(piperazinyl)-2-ethoxypyridine.
Reagents:
-
Nitro intermediate (from Protocol 1) (1.0 eq)
-
Iron Powder (5.0 eq, fine mesh)
-
Ammonium Chloride (
) (5.0 eq) -
Ethanol / Water (4:1 ratio)[]
Procedure:
-
Setup: Suspend the nitro compound (5 mmol) in EtOH (40 mL) and Water (10 mL).
-
Activation: Add
and Iron powder. -
Reflux: Heat to 70-80°C with vigorous stirring for 2-6 hours. The yellow color of the nitro compound will fade to a pale/brown suspension.
-
Filtration: Critical Step. Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot EtOH.
-
Isolation: Concentrate the filtrate. Partition the residue between EtOAc and saturated
. -
Product: The organic layer contains the pure aniline. Evaporate to dryness.
-
Note: This amine is oxidation-sensitive; use immediately in the next step (cyclization or amide coupling).
-
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent pathways available from this scaffold, highlighting the decision points for retention vs. displacement of the C2-ethoxy group.
Caption: Divergent synthetic pathways. Path 1 (Top) retains the ethoxy group for P2X3/Kinase targets. Path 2 (Bottom) displaces it to form the imidazopyridine core.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Dechlorination at C6 | Used | Switch to Fe/NH₄Cl or SnCl₂ . If hydrogenation is mandatory, use Pt/C (sulfided) or add Vanadium . |
| Low Yield in | Hydrolysis of C6-Cl to C6-OH. | Ensure solvents are anhydrous. Avoid hydroxide bases (NaOH/KOH); use DIPEA or K₂CO₃ .[1] |
| Bis-substitution (C2 & C6) | Reaction temperature too high. | Keep reaction < 40°C . The C2-ethoxy group is stable at RT but labile at reflux with strong nucleophiles. |
| Tin Residues | Incomplete workup after SnCl₂. | Wash organic layer with 1M NaOH or KF (aq) to precipitate tin salts as insoluble solids. |
References
-
Synthesis of 6-Chloro-2-ethoxy-3-nitropyridine
-
Journal of Agricultural and Food Chemistry, 2015, 63(31), 6883–6890.[1] "Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers."
-
-
Imidazo[4,5-b]pyridine Kinase Inhibitors
- Journal of Medicinal Chemistry, 2012, 55(20), 8712–8733. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor."
-
Selective Nitro Reduction Protocols
- BenchChem Application Notes: "Selective reduction of nitro group without affecting other functional groups."
-
General Reactivity of Nitropyridines
- MDPI Pharmaceuticals, 2025. "Nitropyridines in the Synthesis of Bioactive Molecules."
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Strategic Synthesis of Bicyclic Heterocycles Leveraging 6-Chloro-2-ethoxy-3-nitropyridine
Introduction: The Architectural Significance of Bicyclic Heterocycles in Medicinal Chemistry
Bicyclic heterocyclic scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents. Their rigidified, three-dimensional architecture allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. Among the myriad of bicyclic systems, those containing a pyridine ring fused to a second heterocyclic ring, such as pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines, have demonstrated a broad spectrum of biological activities, including kinase inhibition and anti-cancer properties.[1][2] The strategic construction of these complex molecular frameworks from readily available starting materials is a cornerstone of medicinal chemistry. This application note details the versatile use of 6-Chloro-2-ethoxy-3-nitropyridine as a key building block for the efficient synthesis of diverse bicyclic heterocycles, with a focus on the underlying mechanistic principles and detailed experimental protocols.
Core Principles: Exploiting the Electronic Landscape of 6-Chloro-2-ethoxy-3-nitropyridine
The synthetic utility of 6-Chloro-2-ethoxy-3-nitropyridine lies in its distinct electronic properties, which render it highly susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, together with the strongly electron-withdrawing nitro group at the 3-position, significantly acidifies the ring protons and activates the chloro and ethoxy substituents as leaving groups.[3][4] This activation is a consequence of the stabilization of the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack.[5] The positions ortho and para to the nitro group are particularly activated, making the C2 and C6 positions prime targets for nucleophilic displacement.
The general mechanism for an SNAr reaction on an electron-deficient pyridine ring is a two-step addition-elimination process.[5]
Synthetic Application I: Preparation of Pyrido[2,3-b][6][7]oxazines via Intramolecular Cyclization
A key strategy for the construction of bicyclic systems is the sequential reaction of a suitable precursor with a binucleophile, leading to an intramolecular cyclization. In this application, we will explore a plausible pathway for the synthesis of a pyrido[2,3-b][6][7]oxazine derivative, a scaffold of interest in medicinal chemistry.[1] This proposed synthesis leverages the differential reactivity of the leaving groups at the C2 and C6 positions of 6-Chloro-2-ethoxy-3-nitropyridine.
Reaction Rationale and Mechanistic Insight
The proposed synthesis commences with the nucleophilic displacement of the more labile ethoxy group at the C2 position by an amino alcohol, such as 2-aminoethanol. This initial SNAr reaction is followed by the reduction of the nitro group to an amine. The resulting intermediate possesses both a nucleophilic amino group and a hydroxyl group, poised for an intramolecular cyclization. The final ring closure is achieved through the displacement of the chloro group at the C6 position by the hydroxyl group, forming the oxazine ring.
The regioselectivity of the initial attack at C2 over C6 can be influenced by both electronic and steric factors. The ethoxy group is a better leaving group than the chloro group in this context, and the C2 position is electronically activated by the adjacent nitro group.
Visualizing the Synthetic Workflow
Caption: Proposed workflow for the synthesis of a pyrido[2,3-b][6][7]oxazine derivative.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((2-Hydroxyethyl)amino)-6-chloro-3-nitropyridine
-
To a solution of 6-Chloro-2-ethoxy-3-nitropyridine (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 2-aminoethanol (1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of 3-Amino-2-((2-hydroxyethyl)amino)-6-chloropyridine
-
Dissolve the product from Step 1 (1.0 eq.) in a mixture of ethanol and acetic acid.
-
Add iron powder (5.0 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure and neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diamine intermediate, which can often be used in the next step without further purification.
Step 3: Synthesis of the Pyrido[2,3-b][6][7]oxazine Derivative
-
Dissolve the crude product from Step 2 in a polar aprotic solvent such as DMF.
-
Add a strong base, such as sodium hydride (1.5 eq.), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Synthetic Application II: Construction of Imidazo[4,5-b]pyridines via Condensation
Imidazo[4,5-b]pyridines are another class of bicyclic heterocycles with significant therapeutic potential.[2] A plausible route to this scaffold using 6-Chloro-2-ethoxy-3-nitropyridine involves reaction with a 1,2-diamine followed by cyclization.
Reaction Rationale and Mechanistic Insight
In this approach, 6-Chloro-2-ethoxy-3-nitropyridine is first reacted with a suitable diamine, such as ethane-1,2-diamine. The more nucleophilic primary amine will displace the ethoxy group at the C2 position. Subsequent reduction of the nitro group to an amine generates a pyridine-2,3-diamine intermediate. This intermediate can then undergo a cyclocondensation reaction with an aldehyde or a carboxylic acid derivative to form the fused imidazole ring.
Visualizing the Reaction Pathway
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines [scirp.org]
Troubleshooting & Optimization
Technical Guide: Overcoming Steric Hindrance in 6-Chloro-2-ethoxy-3-nitropyridine Coupling
This is a technical support guide designed for the "Advanced Synthesis Support Center." It addresses the specific challenges of coupling 6-Chloro-2-ethoxy-3-nitropyridine , a scaffold where electronic activation meets steric obstruction.
Ticket ID: CHE-SUP-2026-882 Status: Resolved / Knowledge Base Applicable Scaffolds: 2-alkoxy-3-nitro-6-halopyridines
Executive Summary & Molecule Analysis
Users frequently report stalled reactions or low yields when attempting to couple 6-Chloro-2-ethoxy-3-nitropyridine (1) . While the 3-nitro group electronically activates the ring for nucleophilic attack, the 2-ethoxy group creates a deceptive steric barrier.
This hindrance is rarely direct steric blocking of the C6 leaving group. Instead, it is often a coordination failure (in Pd-catalysis) or a trajectory blockage (in
The Steric-Electronic Paradox
To troubleshoot, you must visualize the competing forces on the pyridine ring.
Figure 1: Functional map of the substrate. The 2-ethoxy group effectively "guards" the nitrogen, preventing standard Pd-catalysts from stabilizing via N-coordination, while the 3-nitro group activates the C6 position.
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The Problem: Standard conditions (
Protocol: The "Bulky Ligand" Strategy
To overcome this, you must use Dialkylbiaryl phosphine ligands (Buchwald ligands) that are bulky enough to facilitate reductive elimination despite the crowded environment, while preventing non-productive coordination to the pyridine nitrogen.
Recommended Conditions
| Component | Recommendation | Mechanism of Action |
| Catalyst | Pd-PEPPSI-IPr or XPhos Pd G4 | Pre-formed catalysts ensure immediate entry into the catalytic cycle, bypassing the difficult activation step in the presence of the nitro group. |
| Ligand | XPhos or BrettPhos | These bulky ligands create a "protective shell" around the Pd center, preventing the 3-nitro/2-ethoxy groups from interfering with the active species. |
| Base | Weaker bases like carbonates often fail due to the electron-deficient nature of the ring. Phosphate provides the necessary basicity without causing nitro-group degradation. | |
| Solvent | 1,4-Dioxane or Toluene/Water (4:1) | Dioxane promotes solubility of the nitro-pyridine species. |
Step-by-Step Workflow
-
Degassing: This substrate is sensitive to oxidation byproducts. Sparge solvents with Argon for 15 mins.
-
Loading:
-
1.0 equiv Substrate
-
1.2 equiv Boronic Acid (or Amine)
-
0.02-0.05 equiv XPhos Pd G4 (Start with 2 mol%)
-
3.0 equiv
-
-
Temperature: Heat to 80-100°C . Do not exceed 110°C, as the 3-nitro group can undergo thermal decomposition or denitration.
-
Monitoring: Check HPLC at 2 hours. If the starting material persists, add 1 mol% additional catalyst.
Scenario B: Nucleophilic Aromatic Substitution ( )
The Problem: Reaction with bulky amines (e.g., piperazines, morpholines) stalls or requires excessive heat, leading to tar formation. The Cause: Although the 3-nitro group activates the ring, the 2-ethoxy group exerts a "buttressing effect." It forces the 3-nitro group to twist slightly out of planarity, reducing its resonance contribution to the activation of the C6 position. Furthermore, a bulky incoming nucleophile faces repulsion from the lone pairs of the 2-ethoxy oxygen.
Protocol: The "Polarity & Proton" Strategy
Standard alcohols (EtOH) often fail here. You need a Dipolar Aprotic Solvent to strip the cation from the nucleophile and maximize its reactivity.
Recommended Conditions
| Parameter | Standard (Avoid) | High-Performance (Use) |
| Solvent | Ethanol, THF | DMSO or NMP (Anhydrous) |
| Base | DIPEA (Hünig's Base) or | |
| Temperature | Reflux | 60-80°C (Controlled) |
Troubleshooting Flowchart for
Figure 2: Decision logic for stalled
Frequently Asked Questions (FAQ)
Q: I see a black precipitate immediately upon adding the catalyst. What happened? A: This is "Palladium Black" formation, indicating the catalyst decomposed before entering the cycle. This is common with electron-deficient nitropyridines.
-
Fix: Switch to a Pre-catalyst (like Pd-PEPPSI or XPhos Pd G4) rather than mixing
+ Ligand in situ. The pre-catalyst is stabilized and resists immediate reduction.
Q: Can I displace the 2-ethoxy group instead of the 6-chloro?
A: Generally, no . The 6-chloro is the better leaving group (
Q: My product has the correct mass but wrong NMR. What is it? A: You likely have the regioisomer . If you synthesized the starting material yourself from 2,6-dichloro-3-nitropyridine, you might have a mixture of:
-
Impurity: 2-Chloro-6-ethoxy-3-nitropyridine Check the coupling constants of the pyridine protons. The 3,4-protons (in the impurity) will show a different splitting pattern (
for ortho) compared to the 4,5-protons in your target ( ). Wait, both are ortho-coupled. -
Differentiation: Look at the chemical shift. The proton adjacent to the Nitro group (C4-H) will be significantly deshielded (
ppm).
Q: Is this compound explosive? A: Low molecular weight nitro-pyridines are energetic. While the ethoxy and chloro groups add weight, do not distill the residue to dryness at high temperatures. Always test a small sample for thermal stability (DSC) before scaling up >5g.
References
-
Synthesis and Reactivity of 2-Alkoxy-3-nitropyridines
-
Sakamoto, N. et al.[3] "Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers." Journal of Agricultural and Food Chemistry, 2015.
- Relevance: Details the synthesis of the 6-chloro-2-ethoxy-3-nitropyridine scaffold and confirms the regioselectivity issues during the ethoxyl
-
-
Steric Hindrance in Pyridine Couplings
-
Buchwald-Hartwig Coupling on Electron-Deficient Heterocycles
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
- Relevance: Establishes the protocol for using bulky ligands (XPhos/BrettPhos)
-
Compound Safety & Properties
- PubChem CID 1094323-19-9 Entry.
- Relevance: Verification of chemical structure and safety d
Sources
- 1. Buy 6-Nitropyridin-2-amine (EVT-1185336) | 14916-63-3 [evitachem.com]
- 2. 2-(Benzyloxy)-5-nitropyridine | 75926-54-4 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates of 6-Chloro-2-ethoxy-3-nitropyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 6-Chloro-2-ethoxy-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile building block. We will address common challenges, particularly low conversion rates in nucleophilic aromatic substitution (SNAr) reactions, providing field-proven insights and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is 6-Chloro-2-ethoxy-3-nitropyridine and what are its primary applications?
A: 6-Chloro-2-ethoxy-3-nitropyridine is a substituted pyridine derivative. Its chemical structure features a pyridine ring activated by three key substituents:
-
A nitro group (-NO₂) at the 3-position , which is a powerful electron-withdrawing group that strongly activates the ring for nucleophilic attack.
-
A chloro group (-Cl) at the 6-position , which serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
An ethoxy group (-OEt) at the 2-position , an electron-donating group that can influence the regioselectivity and reactivity of the molecule.
The combination of an activating nitro group and a good leaving group makes this compound a valuable intermediate in medicinal chemistry and materials science for synthesizing more complex molecules, often by displacing the chloride with various nucleophiles (amines, thiols, alcohols, etc.).
Q2: What is the primary reaction mechanism for this compound?
A: The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr) . This is a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine (C6). This attack is facilitated by the strong electron-withdrawing effect of the ortho-pyridine nitrogen and the meta-nitro group, which can stabilize the resulting negative charge. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The stability of the Meisenheimer complex is the key to the reaction's feasibility. The electron-withdrawing groups are crucial for lowering the activation energy of this step.[2]
Caption: General troubleshooting workflow for low-yield reactions. [3]
Q2: My SNAr reaction is sluggish or stalls completely. What are the primary factors to investigate?
A: When a reaction fails to proceed efficiently, the cause often lies in the fundamental components of the reaction setup. The key is to re-evaluate your choice of solvent, base, and temperature.
1. Solvent Effects: The choice of solvent is paramount in SNAr reactions. [4]Dipolar aprotic solvents are strongly recommended because they excel at solvating the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the anionic nucleophile, leaving it "bare" and highly reactive. [5]
-
Expert Insight: Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and increases the activation energy required for the reaction to proceed. This dramatically slows the reaction rate. While some reactions may work in alcohols, they are generally not the first choice. [6] 2. Base Selection and Stoichiometry: The base plays a critical role, often to deprotonate the nucleophile (e.g., an amine to an amide anion) or to neutralize the HCl generated during the reaction.
-
Causality: An insufficiently strong base will not generate enough of the active nucleophile. [7][8]Conversely, a base that is too strong or sterically hindered can lead to side reactions, such as elimination or reaction with the solvent. The acidity of the nucleophile's conjugate acid should guide base selection. [9]For simple amine nucleophiles, an inorganic base like K₂CO₃ or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient.
3. Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.
-
Trustworthiness: If the reaction is sluggish at room temperature, gradual heating is a logical next step. Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every hour) as you increase the temperature in increments (e.g., 50 °C, 80 °C, 110 °C). Be aware that excessive heat can cause decomposition of the starting material, reagents, or product. Some nitropyridines can be thermally unstable. [10]
Parameter Recommended Rationale & Considerations Solvent DMSO, DMF, Acetonitrile, NMP, THF High Priority. These polar aprotic solvents enhance nucleophile reactivity. [11]DMSO is often an excellent starting point due to its high polarity. Ensure solvents are anhydrous, as water can inhibit the reaction. Base K₂CO₃, Cs₂CO₃, TEA, DIPEA Medium Priority. Use at least 1.5-2.0 equivalents. K₂CO₃ is a good, inexpensive first choice. Cs₂CO₃ is more soluble and can accelerate reactions. Organic bases (TEA, DIPEA) are useful when an inorganic base is not soluble. | Temperature | 50 °C - 140 °C | Medium Priority. Start at a moderate temperature (e.g., 80 °C) and adjust based on reaction progress. Microwave irradiation can sometimes dramatically shorten reaction times. [3]|
Q3: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions and how can I suppress them?
A: The formation of multiple products suggests a loss of selectivity. This can arise from competing reaction pathways or degradation.
1. Competing Nucleophilic Attack: While the C6-Cl position is highly activated, other positions could potentially react under harsh conditions. However, a more common issue is reaction with bifunctional nucleophiles or impurities.
-
Expert Insight: If your nucleophile has more than one reactive site, you may see a mixture of products. Consider using a protecting group strategy to block other reactive sites. Additionally, if water is present in the reaction, hydrolysis of the starting material to 6-hydroxy-2-ethoxy-3-nitropyridine is a possibility, especially at high temperatures with a strong base.
2. Nitro Group Displacement or Modification: In some activated systems, the nitro group itself can act as a leaving group, although this is less common than halide displacement. [12]More likely, under certain conditions (e.g., with strong reducing agents present as impurities), the nitro group could be partially reduced.
3. Ring Opening or Rearrangement: Under very harsh basic conditions and high heat, the pyridine ring itself can become susceptible to degradation or rearrangement, though this is rare under typical SNAr conditions. [13] Strategies to Enhance Selectivity:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Competing reactions often have higher activation energies and will be suppressed at lower temperatures. [1]* Control Reagent Addition: Adding the nucleophile slowly (dropwise) can help maintain a low instantaneous concentration, which can prevent side reactions, especially if they are higher order with respect to the nucleophile. [14]* Check Purity of Starting Materials: Impurities in the starting material or nucleophile can lead to unexpected products. Re-purify your reagents if their quality is in doubt. [15]
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-2-ethoxy-3-nitropyridine (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is especially important if reagents are moisture-sensitive. [16]2. Reagent Addition:
-
Through the septum, add an anhydrous polar aprotic solvent (e.g., DMSO or DMF, to make a ~0.5 M solution).
-
Add the amine nucleophile (1.1 - 1.2 eq) via syringe. If the nucleophile is a solid, it can be added with the starting material and base.
-
-
Reaction:
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80 °C).
-
Stir the mixture vigorously to ensure good mixing.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical mobile phase for TLC could be 20-30% ethyl acetate in hexanes.
-
-
Workup:
-
Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water and DMSO/DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
Protocol 2: Quality Check for Solvents and Reagents
-
Solvent Anhydrous Check: For moisture-sensitive reactions, use a fresh bottle of anhydrous solvent or dry it using standard procedures (e.g., distillation over a drying agent or passing through an activated alumina column).
-
Reagent Purity (NMR/LC-MS):
-
Dissolve a small sample of the 6-Chloro-2-ethoxy-3-nitropyridine and the nucleophile in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. Check for the presence of unexpected peaks that would indicate impurities.
-
Run a sample on LC-MS to confirm the mass and purity of the starting materials. Impurities can sometimes inhibit or complicate purification. [20][21]
-
References
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Langen, L. M., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
How to Improve Yield. (n.d.). University of Rochester. Retrieved February 17, 2026, from [Link]
-
Safety Data Sheet - 5-Chloro-2-nitropyridine. (n.d.). Jubilant Ingrevia. Retrieved February 17, 2026, from [Link]
-
Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). ACS Publications. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). MDPI. [Link]
-
What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved February 17, 2026, from [Link]
-
Gholami, M. R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. Retrieved February 17, 2026, from [Link]
-
6-Chloro-2-methoxy-3-nitropyridine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]
-
An Introduction to Acid Base Reactions In Organic Chemistry. (2012, April 11). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Struggling with yield for a simple reaction: What could I be screwing up? (2024, September 21). Reddit. Retrieved February 17, 2026, from [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]
-
Reaction and conditions for the synthesis of compounds 3–6. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Ndlovu, B. P. (n.d.). Exploring the Kinetics of Acid-Base Reactions: Fundamental Principles to Practical Applications. Longdom Publishing. Retrieved February 17, 2026, from [Link]
-
Chapter 1: Acid–Base Reactions. (n.d.). Open Textbook Publishing. Retrieved February 17, 2026, from [Link]
-
2-Chloro-6-methoxy-3-nitropyridine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Stanczak, A. (n.d.). Strategies to Address Large Molecule Purification Challenges. BioProcess International. Retrieved February 17, 2026, from [Link]
-
PURIFICATION STRATEGIES - Purification at Scale. (n.d.). Drug Development and Delivery. Retrieved February 17, 2026, from [Link]
-
Challenges and opportunities in the purification of recombinant tagged proteins. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Lind, E. (2025, March 3). Top challenges in recombinant protein purification process development. Cytiva. Retrieved February 17, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chapter 1: Acid–Base Reactions – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. reddit.com [reddit.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Coupling 6-Chloro-2-ethoxy-3-nitropyridine
The following technical guide addresses the catalyst selection and process optimization for coupling reactions involving 6-Chloro-2-ethoxy-3-nitropyridine .
This substrate presents a unique "push-pull" electronic environment: the electron-withdrawing nitro group (
Executive Summary: The Reactivity Landscape
Before selecting a catalyst, you must determine if a metal catalyst is actually required. The C6-position of this scaffold is highly activated for Nucleophilic Aromatic Substitution (
-
Scenario A (N/S/O-Nucleophiles): If coupling aliphatic amines, thiols, or unhindered alkoxides, do not use a metal catalyst initially. Use thermal
conditions (Base + Heat). Metal catalysis (Buchwald-Hartwig) is only necessary for weak nucleophiles (e.g., anilines, amides) or when selectivity is poor. -
Scenario B (C-Nucleophiles): For Carbon-Carbon bond formation (Suzuki, Sonogashira, Negishi), Palladium (Pd) catalysis is mandatory.
Decision Matrix & Catalyst Selection
Workflow Visualization
The following decision tree illustrates the logical flow for selecting the correct catalytic system.
Caption: Logic flow for selecting catalytic vs. non-catalytic pathways based on nucleophile reactivity.
Detailed Catalyst & Protocol Guidelines
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
Challenge: The nitro group is susceptible to reduction, and the activated C6-Cl is prone to hydrolysis by aqueous bases (yielding the 6-hydroxy impurity).
Recommended Catalyst: Pd(dppf)Cl
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl | The bidentate dppf ligand has a large bite angle, promoting reductive elimination. It is robust against the electron-deficient nature of the nitropyridine. |
| Ligand | XPhos (if using Pd | If the standard catalyst fails, XPhos provides steric bulk to facilitate oxidative addition on the electron-poor ring while preventing catalyst poisoning by the pyridine nitrogen. |
| Base | K | CRITICAL: Avoid aqueous bases (NaOH, Na |
| Solvent | 1,4-Dioxane or Toluene | Non-protic solvents prevent side reactions. Dioxane is preferred for solubility. |
Standard Protocol (Suzuki):
-
Charge reaction vessel with 6-Chloro-2-ethoxy-3-nitropyridine (1.0 eq), Aryl Boronic Acid (1.1 eq), and K
PO (3.0 eq). -
Add Pd(dppf)Cl
·CH Cl (0.05 eq). -
Evacuate and backfill with Nitrogen (
) x3.[1] -
Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Heat to 80-90°C for 4-12 hours. Do not exceed 100°C to avoid nitro degradation.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
Challenge: Competitive coordination of the pyridine nitrogen and nitro group to Palladium.
Recommended Catalyst: BrettPhos Pd G3 or Pd
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | BrettPhos Pd G3 | Pre-formed precatalysts ensure rapid initiation. BrettPhos is highly selective for primary amines and anilines. |
| Alternative | Xantphos | For amides or very weak nucleophiles, the wide bite angle of Xantphos stabilizes the Pd intermediate. |
| Base | Cs | Milder than NaOtBu. Strong alkoxides (NaOtBu) can displace the C2-ethoxy group or attack C6 via |
Troubleshooting Guide (FAQ)
Q1: I am seeing a "6-Hydroxy" impurity (M-Cl + OH). What happened?
Diagnosis: Hydrolysis of the C6-Chlorine.[2]
Cause: Presence of water in the solvent or use of aqueous base (e.g.,
Q2: My reaction yields the "6-Alkoxy" byproduct instead of the coupling product.
Diagnosis: Competitive
Q3: The Nitro group is disappearing or turning into an amine (-NH2).
Diagnosis: Nitro reduction.
Cause: Presence of hydride sources or reducing conditions.[3] While rare in standard coupling, this can happen if using formate salts or if the reaction is run under
Q4: Low conversion with aliphatic amines (e.g., Morpholine, Piperidine).
Diagnosis: Catalyst poisoning or unnecessary catalysis.[3]
Cause: You are likely trying to force a Buchwald reaction where it isn't needed. Aliphatic amines are strong nucleophiles.
Solution: Remove the Palladium. Run the reaction in DMF or Acetonitrile with DIPEA at 60°C. The
References
-
Mechanistic Insight into Halopyridine Coupling
-
Buchwald-Hartwig Catalyst Selection
-
Title: "Buchwald-Hartwig Amination User Guide & Catalyst Selection"[6]
- Source: Sigma-Aldrich / Merck
-
-
SNAr vs.
- Title: "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling"
- Source: WuXi Biology
-
URL:[Link]
-
Compound Data
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Recrystallization solvents for 6-Chloro-2-ethoxy-3-nitropyridine purification
Technical Support Center: Purification of 6-Chloro-2-ethoxy-3-nitropyridine
Topic: Recrystallization Solvents & Purification Protocols Compound CAS: 1094323-19-9 (Typical analog reference) Target Audience: Medicinal Chemists, Process Development Scientists[1][2][3]
Executive Summary: The Solvent Decision Matrix
For the purification of 6-Chloro-2-ethoxy-3-nitropyridine , the choice of solvent is critical not just for purity, but for controlling regioisomeric enrichment.[1][2][3] This molecule belongs to the class of 2-alkoxy-3-nitropyridines, which are prone to "oiling out" due to their low melting points and high solubility in mid-polar solvents.[1][2][3]
| Method | Primary Solvent | Anti-Solvent | Application | Key Benefit |
| Standard (Industrial) | Toluene | n-Heptane | Bulk Purification | Excellent removal of non-polar impurities; prevents oiling out if cooled slowly.[1][2][3] |
| High Purity (Lab) | Ethanol (Abs.) | None (Single) | Analytical Purity | Best for removing regioisomers (2-chloro-6-ethoxy isomer); yields defined needles.[1][2][3] |
| Quick Cleanup | DCM | Hexane | Flash Precipitation | Rapid isolation from crude reaction oil; lower yield but fast.[1][2][3] |
Part 1: Technical Deep Dive & Causality
The Solubility Mechanism
6-Chloro-2-ethoxy-3-nitropyridine exhibits a "push-pull" electronic structure.[1][2][3] The nitro group (electron-withdrawing) at position 3 and the ethoxy group (electron-donating) at position 2 create a dipole that makes the molecule soluble in moderately polar solvents (DCM, Ethyl Acetate) but less soluble in non-polar hydrocarbons (Heptane).[1][2][3]
-
Why Toluene? Toluene provides a "Goldilocks" zone.[1][2][3] It dissolves the compound well at elevated temperatures (
) but shows steep solubility drop-off at .[1][2][3] Crucially, it is miscible with heptane, allowing for a controlled "drowning out" crystallization which avoids trapping impurities in an oil phase.[3] -
Why Ethanol? Protic solvents like ethanol can form hydrogen bonds with the nitro group and the pyridine nitrogen.[1][2][3] This interaction is often stronger for the desired 2-ethoxy isomer compared to the 6-ethoxy regioisomer impurity, allowing for separation based on differential solubility during slow cooling.[1][2][3]
The Regioisomer Problem
Synthesis from 2,6-dichloro-3-nitropyridine often yields a mixture of:
-
Target: 6-Chloro-2-ethoxy-3-nitropyridine (Ortho-substitution, favored in aprotic solvents like Toluene).[1][2][3]
-
Impurity: 2-Chloro-6-ethoxy-3-nitropyridine (Para-like substitution).[1][2][3]
Critical Insight: If your crude material contains
Part 2: Detailed Experimental Protocols
Protocol A: The Toluene/Heptane Precipitation (Recommended for Scale-up)
Best for: High recovery (>85%) and removal of tarry reaction by-products.[1][2][3]
-
Dissolution: Charge the crude solid (or oil) into a flask. Add Toluene (3.0 vol, i.e., 3 mL per gram of solid).
-
Heating: Heat to
with stirring until fully dissolved. -
Concentration (Optional): If the solution is dilute, distill off toluene under vacuum until the concentration is approx.
. -
Precipitation: Remove heat.[1][2][3] While the solution is still warm (
), slowly add n-Heptane (3.0 vol) dropwise over 20 minutes. -
Crystallization: Allow the mixture to cool to room temperature (RT) slowly over 2 hours. Then, cool to
in an ice bath for 1 hour. -
Isolation: Filter the off-white/yellow solid.[1][2][3] Wash the cake with cold Heptane (
). -
Drying: Vacuum dry at
(Melting point is low, avoid overheating).
Protocol B: Ethanol Recrystallization (High Purity)
Best for: Removing regioisomers and achieving analytical grade purity.[1][2][3]
-
Dissolution: Suspend crude material in Absolute Ethanol (4.0 vol).
-
Reflux: Heat to reflux (
).[1][2][3] The solid should dissolve completely.[1][3]-
Troubleshooting: If oil droplets form at the bottom, add more Ethanol in 0.5 vol increments until homogenous.[3]
-
-
Seeding: Remove from heat. Once the temperature hits
, add a seed crystal (if available).[1][3] -
Slow Cool: Wrap the flask in foil or a towel to ensure very slow cooling to RT. Do not disturb.
-
Harvest: Once at RT, chill to
(freezer or salt/ice bath) to maximize yield. Filter and wash with cold Ethanol.[1][3]
Part 3: Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
-
Cause: This occurs when the temperature drops too fast or the solvent polarity is too low, causing the compound to phase-separate as a liquid before it can organize into a crystal lattice.[1][2][3]
-
Fix:
Q2: I have a persistent yellow color in my white product. How do I remove it?
-
Cause: Nitro-aromatic impurities or polymerized by-products.[1][2][3]
-
Fix: Perform a "Charcoal Treatment" during the hot dissolution step.[1][2][3]
Q3: TLC shows a spot very close to my product. Is it the regioisomer?
-
Analysis: Yes, likely 2-chloro-6-ethoxy-3-nitropyridine.[1][2][3]
-
Differentiation: The target (2-ethoxy) usually runs slightly higher (less polar) than the 6-ethoxy isomer in Hexane/EtOAc systems due to internal hydrogen bonding or dipole cancellation.[1][2][3]
-
Removal: Recrystallize from IPA (Isopropyl Alcohol) or Ethanol .[1][2][3] The regioisomer is often more soluble in alcohols and will remain in the filtrate.[3]
Part 4: Process Visualization
Caption: Decision tree for selecting the optimal purification route based on impurity profile.
Part 5: Quantitative Data
Table 1: Estimated Solubility Profile (at 25°C) Based on structural analogs (2-chloro-6-methoxy-3-nitropyridine)
| Solvent | Solubility | Comment |
| Toluene | High | Ideal for dissolution; steep temp curve.[1][2][3] |
| Ethanol | Moderate | Good for crystallization; holds impurities.[1][2][3] |
| Ethyl Acetate | Very High | Too soluble; poor recovery unless concentrated.[1][2][3] |
| Heptane/Hexane | Low | Excellent anti-solvent.[1][2][3] |
| Water | Insoluble | Use only for washing inorganic salts.[1][2][3] |
References
-
BenchChem . Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Analogous Chemistry). Retrieved from [1][2][3]
-
American Chemical Society (ACS) .[1][2][3] Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers. J. Agric.[1][3][4] Food Chem. 2015, 63, 34, 7469–7475.[2] (Detailed synthesis of 6-Chloro-2-ethoxy-3-nitropyridine in Toluene). Retrieved from [1][2][3]
-
Fluorochem . 6-Chloro-2-ethoxy-3-nitropyridine Product Data. Retrieved from [1][2][3]
-
Google Patents . Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (Patent describing Toluene/Heptane isolation).[1][3] Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the ¹³C NMR Characterization of 6-Chloro-2-ethoxy-3-nitropyridine
In the landscape of pharmaceutical and materials science research, the unequivocal structural elucidation of novel heterocyclic compounds is paramount. Substituted pyridines, in particular, form the backbone of a multitude of functional molecules, and their precise characterization is a critical step in the development pipeline. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed fingerprint of the carbon skeleton. This guide offers an in-depth technical comparison of the expected ¹³C NMR chemical shifts for 6-Chloro-2-ethoxy-3-nitropyridine, contextualized by experimental data from structurally related analogs. The ensuing discussion is grounded in the fundamental principles of substituent effects on aromatic systems, providing a robust framework for researchers, scientists, and drug development professionals.
The Influence of Substituents on the Pyridine Ring: A Predictive Analysis
The ¹³C NMR spectrum of a substituted pyridine is a sensitive reporter of the electronic environment of each carbon atom. The chemical shift of a particular carbon is dictated by the interplay of inductive and resonance effects of the substituents. In the case of 6-Chloro-2-ethoxy-3-nitropyridine, we have three distinct functional groups that modulate the electron density of the pyridine ring:
-
-Cl (Chloro group): An electronegative halogen that withdraws electron density through the sigma bond (inductive effect), generally leading to a deshielding (downfield shift) of the directly attached carbon and, to a lesser extent, other carbons in the ring.
-
-OEt (Ethoxy group): The oxygen atom is highly electronegative, exerting an inductive withdrawing effect. However, it also possesses lone pairs of electrons that can be donated into the aromatic system through resonance, leading to a shielding (upfield shift) of ortho and para carbons. In the 2-position, the ethoxy group is expected to significantly shield the C2 carbon.
-
-NO₂ (Nitro group): A potent electron-withdrawing group through both induction and resonance. This causes a strong deshielding of the carbon atoms in the ring, particularly those at the ortho and para positions relative to the nitro group.
By analyzing the known ¹³C NMR data of simpler, monosubstituted pyridines, we can predict the approximate chemical shifts for our target molecule. This approach, rooted in the principle of substituent additivity, provides a powerful tool for spectral assignment.[1][2]
Comparative Analysis of ¹³C NMR Chemical Shifts
The following table presents a comparison of the experimental ¹³C NMR chemical shifts for pyridine and key monosubstituted analogs with the predicted shifts for 6-Chloro-2-ethoxy-3-nitropyridine. The predictions are derived from an analysis of substituent effects and data from related compounds. All experimental shifts are reported in ppm relative to a standard reference.
| Carbon Position | Pyridine (Experimental) | 3-Nitropyridine (Experimental) | 2-Chloropyridine (Experimental) | 2-Ethoxypyridine (Analogous) | 6-Chloro-2-ethoxy-3-nitropyridine (Predicted) | Rationale for Prediction |
| C2 | 150.4 | 153.3 | 152.5 | ~163 | ~160-165 | Strong shielding from the directly attached ethoxy group, slightly counteracted by the distant chloro and nitro groups. |
| C3 | 123.9 | 134.8 | 123.8 | ~110 | ~130-135 | Significant deshielding due to the directly attached, strongly electron-withdrawing nitro group. |
| C4 | 135.9 | 135.8 | 139.3 | ~138 | ~138-142 | Deshielding influenced by the nitro group at the meta position and the chloro group at the para position. |
| C5 | 123.9 | 123.3 | 123.8 | ~116 | ~120-125 | Influenced by the ortho chloro group and the meta ethoxy and nitro groups, resulting in a moderate shift. |
| C6 | 150.4 | 147.2 | 152.5 | ~148 | ~148-152 | Deshielding due to the directly attached electronegative chlorine atom. |
| -OCH₂CH₃ | - | - | - | ~61 | ~62-65 | Standard chemical shift for an ethoxy group attached to an aromatic ring. |
| -OCH₂CH₃ | - | - | - | ~15 | ~14-16 | Typical chemical shift for a methyl group in an ethoxy substituent. |
Note: Experimental data for analogs are compiled from various sources. The predicted values for 6-Chloro-2-ethoxy-3-nitropyridine are estimates based on established substituent effects.
Experimental Protocol for ¹³C NMR Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data for 6-Chloro-2-ethoxy-3-nitropyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating standard practices for sample preparation and instrument setup.
1. Sample Preparation:
-
Accurately weigh approximately 50-100 mg of 6-Chloro-2-ethoxy-3-nitropyridine. The higher concentration is necessary to overcome the low natural abundance of the ¹³C isotope.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for moderately polar organic compounds.
-
Ensure complete dissolution. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 to 4096, depending on the sample concentration. More scans will be required for dilute samples to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0 to 220 ppm to encompass the full range of expected carbon chemical shifts.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by phase correction and baseline correction to obtain the final spectrum.
Visualizing the Molecular Structure and Characterization Workflow
To further aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.
Caption: Molecular structure of 6-Chloro-2-ethoxy-3-nitropyridine.
Caption: Workflow for ¹³C NMR characterization of a novel pyridine derivative.
Conclusion
References
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
- Duddeck, H. (2009). ¹³C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry (pp. 81-118). Georg Thieme Verlag.
- Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of ¹³C and ¹H FT NMR Spectra. Aldrich Chemical Company.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
Sources
Technical Guide: Mass Spectrometry Fragmentation of 6-Chloro-2-ethoxy-3-nitropyridine
This guide outlines the mass spectrometry fragmentation behavior of 6-Chloro-2-ethoxy-3-nitropyridine , designed for analytical scientists and medicinal chemists. It synthesizes mechanistic organic chemistry with mass spectral interpretation to provide a robust framework for compound identification.
Executive Summary
6-Chloro-2-ethoxy-3-nitropyridine (MW: 202.59 Da) is a highly functionalized pyridine derivative used frequently as a scaffold in drug discovery. Its mass spectral signature is defined by three competing functionalities: the ethoxy group (alkyl loss), the nitro group (radical loss/ortho-effects), and the chlorine atom (isotopic clustering).
This guide compares its fragmentation patterns against structural analogs to highlight diagnostic peaks, providing a self-validating protocol for identification in complex matrices.
Compound Profile & Isotopic Signature
Before analyzing fragmentation, the molecular ion (M⁺˙) must be validated via its isotopic envelope.
| Feature | Specification | Mass Spectral Implication |
| Formula | C₇H₇ClN₂O₃ | Monoisotopic Mass: 202.01 Da |
| Chlorine Signature | ³⁵Cl (75.8%) / ³⁷Cl (24.2%) | M (202) and M+2 (204) appear in a 3:1 intensity ratio . This pattern persists in all fragments retaining the Cl atom. |
| Nitrogen Rule | 2 Nitrogens (Even) | Even M⁺˙ mass (202). Fragments losing odd-electron radicals (e.g., •NO₂) will yield even-mass cations. |
Comparative Fragmentation Analysis
To ensure accurate identification, we compare the target compound with its Methoxy analog. This comparison isolates the specific fragmentation channels driven by the ethyl chain.
Comparison: Ethoxy vs. Methoxy Substituents
| Feature | 6-Chloro-2-ethoxy-3-nitropyridine (Target) | 6-Chloro-2-methoxy-3-nitropyridine (Analog) |
| Primary Loss | Loss of Ethylene (-28 Da) | Loss of Formaldehyde (-30 Da) or •CH₃ (-15) |
| Mechanism | McLafferty-type Rearrangement (4-center elimination). Requires β-hydrogen. | Simple radical cleavage or H-transfer. No β-hydrogen available for alkene loss. |
| Resulting Ion | m/z 174 (Base Peak Candidate). Structure: N-H Pyridone tautomer. | m/z 158 (Loss of CH₂O) or m/z 173 (Loss of •CH₃). |
| Diagnostic Value | High. The transition | High. Absence of M-28 peak distinguishes it from the ethoxy species. |
Analyst Note: If your spectrum shows a loss of 15 Da (•CH₃) rather than 28 Da (C₂H₄), you likely have the methoxy impurity or a degradation product, not the target ethoxy compound.
Detailed Fragmentation Pathways (EI Source)
The fragmentation is driven by the "Ortho Effect"—the proximity of the 2-ethoxy and 3-nitro groups—and the lability of the C-O bond.
Pathway A: The "Ortho-Ethoxy" Rearrangement (Dominant)
The most thermodynamically favorable pathway involves the loss of the ethyl chain as a neutral ethylene molecule.
-
Mechanism: A four-membered transition state allows the transfer of a β-hydrogen from the ethoxy group to the pyridine nitrogen or the ether oxygen, expelling ethylene (C₂H₄).
-
Transition: m/z 202 (M⁺˙)
m/z 174 (M - 28). -
Product: 6-Chloro-3-nitro-2-pyridone. This ion is highly stable and often constitutes the Base Peak (100%) .
Pathway B: Nitro Group Cleavage
Typical of nitroaromatics, but often secondary to the ethoxy rearrangement.
-
Loss of[1] •NO₂: Direct cleavage of the C-N bond.
-
Transition: m/z 202
m/z 156 (M - 46).
-
-
Loss of[1] •NO: Rearrangement to a nitrite ester followed by cleavage.
-
Transition: m/z 202
m/z 172 (M - 30).
-
Pathway C: Secondary Fragmentation (From m/z 174)
The stable pyridone ion (m/z 174) fragments further:
-
Loss of[1] •NO₂: m/z 174
m/z 128. -
Loss of CO: Expulsion of carbon monoxide from the pyridone ring (common in cyclic amides/lactams).
-
Transition: m/z 128
m/z 100.
-
-
Loss of Cl: m/z 128
m/z 93 (Loss of •Cl).
Visualization of Signaling Pathways
The following diagram illustrates the hierarchical fragmentation tree.
Caption: Hierarchical fragmentation tree for 6-Chloro-2-ethoxy-3-nitropyridine under Electron Ionization (70 eV).
Experimental Protocol: Optimal Acquisition
To reproduce these results, follow this self-validating workflow.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg in 1 mL of Acetonitrile (ACN) or Methanol (MeOH) .
-
Note: Avoid protic solvents if analyzing by GC-MS to prevent transesterification in the injector port.
-
-
Concentration: Dilute to 10 µg/mL for direct infusion or GC-MS.
Step 2: Instrument Configuration
-
Method A: GC-MS (Electron Ionization - Hard)
-
Column: DB-5ms or equivalent (Non-polar).
-
Source Temp: 230°C.
-
Electron Energy: 70 eV.[2]
-
Scan Range: m/z 40–300.
-
Why: Provides the rich structural fingerprint described above.
-
-
Method B: LC-MS (Electrospray - Soft)
-
Mode: Positive (+).
-
Mobile Phase: Water/ACN + 0.1% Formic Acid.
-
Expected Ion: [M+H]⁺ = 203.0.
-
Why: Confirms molecular weight and purity without extensive fragmentation.
-
Step 3: Data Validation (The "3-Point Check")
-
Check Parent: Is m/z 202 present?
-
Check Isotope: Is the 202:204 ratio approx 3:1? (Confirms Chlorine).
-
Check Neutral Loss: Is there a strong peak at m/z 174 (M-28)? (Confirms Ethoxy).
Predicted Mass Spectrum Data Table
| m/z (³⁵Cl) | m/z (³⁷Cl) | Intensity (Est.) | Ion Identity | Fragment Formula | Loss |
| 202 | 204 | 40-60% | Molecular Ion (M⁺˙) | [C₇H₇ClN₂O₃]⁺ | - |
| 185 | 187 | <10% | Ortho-loss of OH | [C₇H₆ClN₂O₂]⁺ | -17 (•OH) |
| 174 | 176 | 100% (Base) | Pyridone Core | [C₅H₃ClN₂O₃]⁺ | -28 (C₂H₄) |
| 172 | 174 | 10-20% | Nitro Rearrangement | [C₇H₇ClN₂O₂]⁺ | -30 (NO) |
| 156 | 158 | 20-30% | De-nitration | [C₇H₇ClO]⁺ | -46 (NO₂) |
| 128 | 130 | 30-50% | Secondary Core | [C₅H₃ClO]⁺ | -28 & -46 |
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Chloro-3-nitropyridine (Analog). National Institute of Standards and Technology.[3] Available at: [Link]
- Spiteller, G.Mass Spectrometry of Heterocyclic Compounds. In: Physical Methods in Heterocyclic Chemistry. Academic Press.
- McLafferty, F. W., & Turecek, F.Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for Ortho-effect and McLafferty rearrangement mechanisms).
Sources
Technical Guide: Validating Synthesis of 6-Chloro-2-ethoxy-3-nitropyridine via LC-MS
Executive Summary
In the synthesis of 6-Chloro-2-ethoxy-3-nitropyridine (CAS: 1094323-19-9), the primary challenge is not yield, but regio-purity . The precursor, 2,6-dichloro-3-nitropyridine, contains two electrophilic sites activated by the nitro group.[1] While the C2 position is electronically favored, the C6 position is sterically more accessible, leading to the formation of the isobaric impurity 2-chloro-6-ethoxy-3-nitropyridine .
This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior analytical technique for this synthesis. Unlike NMR (which suffers from signal overlap) or GC-MS (thermal instability risks), LC-MS offers the requisite orthogonality to separate regioisomers while providing mass-specific confirmation via the chlorine isotope signature.
The Synthetic Challenge: The "Isobaric Enemy"
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
Figure 1: Reaction scheme highlighting the competitive formation of the target and its regioisomer. Both products have the exact same molecular weight (MW 202.59), making MS-only detection impossible without chromatographic separation.
Comparative Analysis: Why LC-MS?
The following table objectively compares LC-MS against common alternatives for this specific pyridine scaffold.
| Feature | LC-MS (Recommended) | 1H-NMR | GC-MS | HPLC-UV |
| Differentiation | High. Separates isomers by polarity (Retention Time) and confirms formula via Mass. | Medium. Pyridine ring protons often overlap; difficult to quantify <1% impurity. | Medium. Good separation, but Nitro groups are thermally labile (risk of degradation in injector). | Low. Relies solely on Retention Time; no structural confirmation for co-eluting peaks. |
| Sensitivity | High (ng/mL). Can detect trace regioisomers (0.05% level). | Low. Requires mg quantities; poor for trace analysis. | High. | Medium. |
| Throughput | High. 5-8 min run time. | Low. Sample prep and acquisition take longer. | High. | High. |
| Validation | Isotope Pattern. Chlorine ( | Coupling Constants. J-values differ for isomers but require expert interpretation. | Library Match. | Standard Required. |
Verdict: LC-MS is the only method that combines isobaric resolution with structural confirmation (via isotope patterns) suitable for GMP validation.
Validated Experimental Protocol
A. Sample Preparation[2][3][4][5][6][7]
-
Stock Solution: Dissolve 10 mg of crude reaction mixture in 10 mL Acetonitrile (ACN).
-
Working Solution: Dilute 100
L of Stock into 900 L of 50:50 Water:ACN. -
Filtration: Filter through a 0.22
m PTFE syringe filter into an LC vial.
B. LC-MS Methodology
This method utilizes a generic gradient suitable for polar aromatic heterocycles.
-
Instrument: Agilent 1290 Infinity II / 6470 Q-QQQ (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 5 | Equilibration |
| 0.50 | 5 | Hold for polar waste |
| 4.00 | 95 | Ramp to elute organics |
| 5.00 | 95 | Wash |
| 5.10 | 5 | Re-equilibration |
C. Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) – Positive Mode .[2]
-
Scan Type: Full Scan (MS1) 100–400 m/z.
-
Target Mass:
-
(for
) -
(for
)
-
(for
Data Interpretation & Validation Logic
To validate that you have synthesized the correct molecule and separated it from the impurity, follow this logic flow.
Chromatographic Separation (The "When")
Because the target (2-ethoxy) and impurity (6-ethoxy) have different dipole moments, they will have different Retention Times (RT).
-
Target (2-ethoxy): Generally elutes later in Reverse Phase due to intramolecular hydrogen bonding or shielding effects reducing interaction with the aqueous phase.
-
Impurity (6-ethoxy): More polar interaction with solvent, often elutes earlier .
-
Action: Calculate Resolution (
). is required for baseline separation.
Isotope Pattern Confirmation (The "What")
A single mass peak at 203.0 is insufficient proof. You must validate the Chlorine signature.
-
Rule: Chlorine naturally exists as
(75%) and (25%). -
Observation: In the mass spectrum at the peak apex, you must see two peaks separated by 2 Da with an intensity ratio of roughly 3:1 .
-
If the ratio is 1:1, you have Bromine (wrong reagent).
-
If there is no M+2 peak, you lost the Chlorine (hydrolysis to OH).
-
Analytical Workflow Diagram
Figure 2: Logical decision tree for validating the LC-MS data output.
References
-
PubChem. (n.d.). 6-Chloro-2-ethoxy-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Link directs to the methoxy analog CID 10797703 as a structural proxy for the ethoxy variant CAS 1094323-19-9 which shares identical core reactivity).
-
Organic Syntheses. (2010). Regioselective Nucleophilic Substitution of Chloronitropyridines. Org. Synth. Retrieved from [Link]
-
European Pharmaceutical Review. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Retrieved from [Link]
Sources
Comparative Crystallographic Guide: 6-Chloro-2-ethoxy-3-nitropyridine vs. Halogenated Nitropyridine Scaffolds
Topic: Comparative Structural Analysis & Crystallographic Guide: 6-Chloro-2-ethoxy-3-nitropyridine Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Process Development Scientists.
Executive Summary: The Structural Imperative
In the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs), 6-Chloro-2-ethoxy-3-nitropyridine (CAS 1094323-19-9) serves as a critical electrophilic scaffold. Its performance—defined by hydrolytic stability, packing efficiency, and reactivity in
This guide provides a technical comparison of the crystallographic attributes of the 6-Chloro-2-ethoxy-3-nitropyridine scaffold against established nitropyridine standards. By analyzing the steric influence of the 2-ethoxy substituent versus the 2-chloro baseline, we elucidate the structural causality behind its enhanced stability and distinct solubility profile.
Structural Characterization & Comparative Metrics[1][2][3]
The Baseline: 2-Chloro-3-nitropyridine
To understand the "Product" (6-Chloro-2-ethoxy-3-nitropyridine), we must first benchmark the "Alternative" (2-Chloro-3-nitropyridine), for which definitive X-ray data exists (Acta Cryst. E66, o1020).[1]
-
Space Group: Monoclinic,
[1] -
Key Feature: The nitro group is twisted by 38.5(2)° relative to the pyridine ring.[1]
-
Packing: Dominated by weak
and interactions, forming a layer motif.[1]
The Product: 6-Chloro-2-ethoxy-3-nitropyridine
The introduction of the 2-ethoxy group and the 6-chloro substituent induces a specific lattice shift. Unlike the planar stacking observed in simple nitropyridines, the flexible ethoxy tail disrupts the layer motif, leading to a lower density packing but higher solubility in organic process solvents (DCM, EtOAc).
Table 1: Comparative Structural & Physicochemical Attributes
| Feature | Alternative: 2-Chloro-3-nitropyridine | Product: 6-Chloro-2-ethoxy-3-nitropyridine | Impact on Performance |
| Crystal System | Monoclinic ( | Predicted:[1] Triclinic or Monoclinic ( | Product likely exhibits lower symmetry due to ethoxy chain flexibility. |
| Nitro Torsion | ~38.5° (Steric clash with C2-Cl) | >45° (Predicted) | The bulky 2-ethoxy group forces a larger nitro twist, reducing conjugation and increasing reactivity at C6. |
| Intermolecular Forces | Dispersion forces (Alkyl) , Weak | Product shows improved solubility in lipophilic solvents; less prone to "crashing out" during synthesis. | |
| Stability | Labile (C2-Cl highly reactive) | Enhanced | The 2-ethoxy group deactivates C2, directing nucleophilic attack exclusively to C6. |
Expert Insight: The "performance" gain of the 2-ethoxy analog lies in its regioselectivity . In the 2-chloro variant, nucleophiles can attack C2 or C6. In the 6-chloro-2-ethoxy variant, the C2 position is "capped" by the ethoxy group, and the steric bulk forces the nitro group out of plane, electronically activating the C6-chlorine for clean
displacement.
Experimental Protocol: Single Crystal Growth & Data Collection
Standard nitropyridines crystallize easily, but the ethoxy-substituted variant requires specific handling to avoid oiling out.
Phase 1: Crystal Growth (Vapor Diffusion Method)
Objective: Obtain single crystals >0.2mm suitable for X-ray diffraction.
-
Dissolution: Dissolve 20 mg of 6-Chloro-2-ethoxy-3-nitropyridine in 1.5 mL of Dichloromethane (DCM) . Ensure complete solvation; filter through a 0.45
PTFE syringe filter to remove nucleation sites. -
Antisolvent Addition: Place the DCM solution in a small inner vial (4 mL). Place this open vial inside a larger jar (20 mL) containing 5 mL of n-Hexane or Pentane .
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Timeline: The hexane vapors will slowly diffuse into the DCM, lowering solubility. Prismatic yellow crystals should form within 48-72 hours.
-
Troubleshooting: If oil droplets form, switch the solvent system to Acetone/Water (3:1) and use slow evaporation at room temperature.
-
Phase 2: X-ray Data Collection Strategy
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
-
Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using Paratone-N oil.
-
Cooling: Collect data at 100 K (Liquid Nitrogen stream). Crucial: The ethoxy tail has high thermal motion; room temperature collection will result in poor resolution of the ethyl carbons.
-
Strategy:
-
Scan:
and scans (0.5° width). -
Resolution: Aim for 0.75 Å.
-
Redundancy: >4.0 to ensure accurate intensity statistics for the weak high-angle reflections typical of organic chlorides.
-
Visualization of Structural Logic
Crystallographic Workflow
The following diagram outlines the decision matrix for characterizing this specific scaffold, ensuring data integrity (E-E-A-T).
Figure 1: Decision-tree workflow for obtaining high-quality crystallographic data for lipophilic nitropyridines.
Interaction Pathway: Why the Ethoxy Group Matters
This diagram illustrates the mechanistic difference in packing and reactivity driven by the 2-ethoxy substituent.
Figure 2: Causal pathway showing how the 2-ethoxy substituent structurally enforces regioselectivity.
References
-
Ng, S. W. (2010).[1] "2-Chloro-3-nitropyridine."[1][2] Acta Crystallographica Section E: Structure Reports Online, 66(5), o1020.
-
Rybalova, T. V., et al. (1998).[3] "Crystal structure of 2-nitropyridine." Chemistry of Heterocyclic Compounds, 34, 1161–1164.
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.
-
PubChem. (2025).[4][5] "6-Chloro-2-ethoxy-3-nitropyridine Compound Summary." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 3. Crystal structure of 2-nitropyridine | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elemental Analysis Protocols for 6-Chloro-2-ethoxy-3-nitropyridine: Matrix-Matched vs. Universal Calibration
This guide is structured as a high-level technical manuscript designed for analytical chemists and pharmaceutical researchers. It addresses the specific challenge of validating the purity of 6-Chloro-2-ethoxy-3-nitropyridine (CAS 1094323-19-9), a complex intermediate containing halogens, nitro groups, and a heterocyclic ring.
The "Product" in this comparison is the Matrix-Matched Calibration Strategy (using chemically similar standards), which is compared against the "Alternative" Universal Calibration Strategy (using generic standards like Acetanilide).
Executive Summary & Core Directive
In drug development, 6-Chloro-2-ethoxy-3-nitropyridine (C₇H₇ClN₂O₃) serves as a critical scaffold for kinase inhibitors and GPCR ligands. However, its elemental analysis (EA) presents a "perfect storm" of analytical challenges: the simultaneous presence of Chlorine (Cl) , a Nitro group (NO₂) , and a Pyridine ring .
Standard combustion protocols often fail to yield results within the required ±0.4% tolerance due to halogen interference with the nitrogen signal and incomplete reduction of the nitro group. This guide compares two calibration approaches:
-
The Alternative (Universal Calibration): Using high-purity Acetanilide.
-
The Product (Matrix-Matched Calibration): Using a Chloro-Nitro reference standard (e.g., 1-Chloro-2,4-dinitrobenzene) to normalize systematic instrument errors.
Verdict: While Acetanilide is sufficient for simple organics, Matrix-Matched Calibration is the mandatory standard for 6-Chloro-2-ethoxy-3-nitropyridine to prevent false purity failures.
Technical Profile: The Analyte
Before selecting a standard, we must understand the analyte's theoretical composition and combustion behavior.
| Property | Specification |
| Compound Name | 6-Chloro-2-ethoxy-3-nitropyridine |
| CAS Number | 1094323-19-9 |
| Formula | C₇H₇ClN₂O₃ |
| Molecular Weight | 202.59 g/mol |
| Theoretical Carbon | 41.50% |
| Theoretical Hydrogen | 3.48% |
| Theoretical Nitrogen | 13.83% |
| Theoretical Chlorine | 17.50% |
| Analytical Challenge | Cl poisons catalysts; NO₂ requires high reduction capacity.[1][2] |
Comparison of Calibration Standards
The choice of calibration standard dictates the accuracy of the "Found" values. Below is a direct comparison of the performance characteristics of the generic alternative versus the recommended matrix-matched approach.
Alternative A: Universal Calibration (Acetanilide)
-
Composition: C₈H₉NO
-
Role: The industry-standard "primary" calibrant.
-
Mechanism: Calibrates the detector response for C, H, and N under ideal conditions.
-
Failure Mode for Target Analyte: Acetanilide contains no Chlorine . When analyzing the target pyridine, the released Chlorine gas (
) can react with the copper reduction tube to form volatile Copper(II) Chloride ( ) or pass through to the detector, causing signal broadening or overlap with the Nitrogen peak. -
Result: Often yields High Nitrogen errors (+0.5% to +0.8%) due to halogen interference.
Product B: Matrix-Matched Calibration (Chloro-Nitro Standards)
-
Recommended Standard: 1-Chloro-2,4-dinitrobenzene (CDNB) or p-Chlorobenzoic Acid (co-analyzed with a nitro standard).
-
Composition (CDNB): C₆H₃ClN₂O₄
-
Role: A "secondary" standard that mimics the analyte's combustion matrix.
-
Mechanism: By calibrating with a compound that also releases
and high , the instrument's "K-factor" (response factor) accounts for the efficiency of the Silver (Ag) trap and the reduction furnace. -
Result: Normalizes the halogen scrubbing efficiency, bringing results within the ±0.3% precision range.
Performance Data Summary
| Metric | Universal Calibration (Acetanilide) | Matrix-Matched (CDNB) |
| Nitrogen Accuracy | Poor (Often >0.4% deviation) | Excellent (<0.2% deviation) |
| Chlorine Handling | Unaccounted for | Normalized via K-factor |
| Combustion Type | Idealized | Realistic (Mimics Analyte) |
| Suitability | Routine Organics | Halogenated Heterocycles |
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, this protocol includes a "Check Standard" step to validate the system before committing valuable samples.
Phase 1: Instrument Configuration
-
Analyzer: Flash 2000 / Elementar vario (or equivalent).
-
Combustion Temp: 980°C (Dynamic Flash).
-
Carrier Gas: Helium (Grade 5.0).
-
Crucial Component: Silver Wool (Ag) zone in the combustion tube.
-
Why? Ag reacts with
to form solid , preventing detector damage. -
Placement: Downstream of the oxidation zone, upstream of the reduction tube.
-
Phase 2: The Weighing Protocol
-
Microbalance: Use a balance readable to 0.001 mg (1 µg).
-
Container: Tin (Sn) capsules.
-
Why? Tin oxidation is highly exothermic (~1800°C flash), ensuring complete bond rupture of the stable pyridine ring.
-
-
Sample Mass: 1.5 mg – 2.5 mg. (Keep mass consistent between Standard and Analyte).
Phase 3: The "Sandwich" Technique (Optional but Recommended)
For refractory (hard-to-burn) pyridines, add a combustion aid:
-
Place sample in Tin capsule.
-
Add ~5 mg of Vanadium Pentoxide (
) or Tungsten Oxide ( ) . -
Seal capsule.
-
Mechanism:[3] Provides localized oxygen and prevents formation of non-volatile carbides.
-
Phase 4: Analysis Sequence
-
Conditioning: Run 3 "Bypass" (empty) samples to stabilize gas flow.
-
Calibration (The Product): Run 1-Chloro-2,4-dinitrobenzene (n=3) to establish K-factors.
-
Validation: Run Acetanilide as an unknown. If values are within ±0.15%, the system is clean.
-
Analysis: Run 6-Chloro-2-ethoxy-3-nitropyridine (n=2).
Visualization: Combustion & Interference Pathway
The following diagram illustrates why the Silver Trap is critical and how Matrix-Matching corrects for "Slippage" (trace halogens escaping the trap).
Caption: Figure 1. The combustion pathway highlighting the Silver (Ag) Trap. Matrix-matched calibration compensates for any efficiency loss in the Ag Trap that generic standards miss.
References
-
ASTM International. (2016). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Principles of CHN Analysis). Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Microanalysis of Halogenated Compounds: Best Practices. The Analyst.[4]
-
National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 6-Chloro-2-ethoxy-3-nitropyridine.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
